Antileukinate
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H66N18O7S/c1-24(64)58-32(14-7-17-54-44(49)50)38(66)60-33(15-8-18-55-45(51)52)39(67)61-34(19-25-21-56-29-11-4-2-9-27(25)29)40(68)62-35(20-26-22-57-30-12-5-3-10-28(26)30)41(69)63-36(23-71)42(70)59-31(37(46)65)13-6-16-53-43(47)48/h2-5,9-12,21-22,31-36,56-57,71H,6-8,13-20,23H2,1H3,(H2,46,65)(H,58,64)(H,59,70)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55)/t31-,32-,33-,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRBFNYUBYTVIQ-NGTAMTFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66N18O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1003.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Antileukotrienes: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the mechanism of action of antileukotriene agents, a critical class of therapeutics in the management of inflammatory conditions, primarily asthma and allergic rhinitis. The guide will also address the distinct mechanism of the peptide "Antileukinate," a chemokine receptor antagonist.
Introduction to the Leukotriene Pathway and its Antagonists
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid. Their synthesis and activity are central to the pathophysiology of numerous inflammatory diseases. The overproduction of leukotrienes can lead to bronchoconstriction, increased vascular permeability, edema, and the recruitment of inflammatory cells such as eosinophils and neutrophils.[1][2]
Antileukotriene agents counteract these effects through two primary mechanisms of action[3]:
-
Inhibition of Leukotriene Synthesis: These agents block the key enzyme responsible for producing leukotrienes.
-
Antagonism of Leukotriene Receptors: These agents prevent leukotrienes from binding to their target receptors on various cells.
A separate but related anti-inflammatory strategy involves the inhibition of chemokine receptors, which is the mechanism of the peptide known as this compound.[1][4][5]
Inhibition of Leukotriene Synthesis: 5-Lipoxygenase (5-LOX) Inhibitors
The primary target for inhibiting leukotriene synthesis is the 5-lipoxygenase (5-LOX) enzyme. This enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes.[2]
Mechanism of Action
5-LOX inhibitors, such as zileuton , directly interfere with the function of the 5-lipoxygenase enzyme.[6] Zileuton is an iron-ligand type inhibitor that chelates the non-heme iron atom within the active site of 5-LOX, a critical cofactor for its catalytic activity.[7] By binding to this iron, zileuton prevents the enzyme from converting arachidonic acid into leukotriene A4 (LTA4), the precursor to all other leukotrienes.[5] This effectively halts the production of both LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[8]
The overall workflow of 5-LOX inhibition is depicted below.
References
- 1. This compound, a hexapeptide inhibitor of CXC-chemokine receptor, suppresses bleomycin-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation and extension of the two-site, two-step model for binding and activation of the chemokine receptor CCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Treatment with this compound, a CXCR2 chemokine receptor antagonist, protects mice against acute pancreatitis and associated lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Early in vitro studies of Antileukinate
An In-Depth Technical Guide to Early In Vitro Studies of Antileukinate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a synthetic hexapeptide (Ac-RRWWCR-NH2) identified as a potent antagonist of the CXC-chemokine receptors 1 and 2 (CXCR1/2).[1][2][3][4] These receptors, activated by chemokines such as Interleukin-8 (IL-8 or CXCL8), are pivotal in mediating inflammatory responses, particularly the chemotaxis and activation of neutrophils.[1] Furthermore, the CXCL8-CXCR1/2 axis is implicated in tumor proliferation and angiogenesis.[1][3] Early in vitro research has focused on quantifying this compound's ability to inhibit receptor binding, block downstream cell signaling, and suppress the growth of cancer cell lines that rely on this pathway for autocrine growth stimulation. This document provides a comprehensive overview of the core findings, experimental methodologies, and relevant signaling pathways from these foundational studies.
Mechanism of Action
This compound functions as a competitive inhibitor at the CXCR1/2 receptors. By binding to these receptors, it blocks the interaction of endogenous ligands like CXCL8 (IL-8) and MGSA/GROα.[1][3] This blockade prevents the conformational change in the G-protein coupled receptors, thereby inhibiting the dissociation of the G-protein subunits and the activation of downstream signal transduction cascades.[1] Key pathways inhibited include those mediated by Phospholipase C (PLC), PI3K, and Phospholipase D (PLD), which are crucial for cellular functions such as chemotaxis, enzyme release, calcium influx, and respiratory burst in immune cells like neutrophils.[1]
Quantitative Data Summary: In Vitro Efficacy
The inhibitory activity of this compound has been quantified across several key cellular processes. The following tables summarize the effective concentrations from early studies.
Table 1: Receptor Binding Inhibition
| Assay Description | Target Cell Type | Ligand Inhibited | IC50 | Reference |
|---|
| Binding Inhibition | Human Eosinophils | Human Eotaxin | 8.2 µM |[2] |
Table 2: Cell Growth Inhibition
| Cell Line | Cancer Type | Autocrine Growth Factor | ED50 | Reference |
|---|---|---|---|---|
| Hs 294T | Melanoma | MGSA/GROα | 18 µM | [3] |
| RPMI-7951 | Melanoma | MGSA/GROα | 31 µM | [3] |
| Hep G2 | Liver Cancer | Not Applicable | No effect |[3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. The following are representative protocols for assays used in the early evaluation of this compound.
Protocol: Chemokine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the IC50 of this compound.
-
Cell Preparation : Human melanoma cells (e.g., Hs 294T) known to express CXCR2 are cultured to 80-90% confluency, harvested, and washed with a binding buffer.
-
Assay Setup : In a 96-well plate, add 50 µL of cell suspension to each well.
-
Competitive Inhibition : Add 25 µL of varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) to the wells. For the control (total binding), add 25 µL of buffer.
-
Radioligand Addition : Add 25 µL of a radiolabeled chemokine, such as [¹²⁵I]-MGSA/GROα, at a concentration near its Kd value.
-
Incubation : Incubate the plate for 60-90 minutes at 4°C with gentle agitation to reach binding equilibrium.
-
Washing : Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter plate, followed by three rapid washes with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification : Allow filters to dry, and measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis : Plot the percentage of specific binding against the logarithm of this compound concentration. Use non-linear regression to calculate the IC50 value.
Protocol: Eosinophil Chemotaxis Assay
This protocol outlines a method to assess the functional inhibition of cell migration.
-
Eosinophil Isolation : Isolate eosinophils from human peripheral blood using standard density gradient centrifugation techniques. Resuspend cells in an appropriate assay medium.
-
Pre-incubation : Incubate the isolated eosinophils with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control for 2 hours.[2]
-
Chemotaxis Chamber Setup : Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5-8 µm pore size).
-
Chemoattractant Addition : Add a chemoattractant, such as human eotaxin, to the lower wells of the chamber.
-
Cell Addition : Add the pre-incubated eosinophils to the upper wells (on top of the membrane).
-
Incubation : Incubate the chamber at 37°C in a 5% CO₂ environment for 1-2 hours to allow cell migration.
-
Cell Staining and Counting : After incubation, remove the membrane, fix it, and stain the cells that have migrated to the lower side.
-
Quantification : Count the number of migrated cells in several high-power fields for each condition using a microscope.
-
Data Analysis : Express the results as a percentage of the migration observed in the vehicle control and determine the significance of suppression.[2]
Protocol: Melanoma Cell Growth Inhibition Assay
This protocol details the assessment of this compound's cytostatic effects on cancer cells.[3]
-
Cell Seeding : Seed melanoma cells (e.g., Hs 294T, RPMI-7951) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[3]
-
Treatment Application : Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10 µM to 100 µM) or a vehicle control.[3]
-
Long-Term Incubation : Culture the cells for 72 hours. To maintain the effective concentration of the peptide, replace the culture medium containing the respective this compound concentration every 24 hours.[3]
-
Viability Assessment : After 72 hours, quantify the number of viable cells. This can be done by:
-
Direct Cell Counting : Detach cells with trypsin and count them using a hemocytometer with Trypan Blue exclusion to differentiate live/dead cells.[3]
-
Metabolic Assay : Use an MTT or WST-1 assay, which measures the metabolic activity of viable cells.
-
-
Data Analysis : Calculate the cell growth as a percentage relative to the vehicle-treated control. Plot the percentage of growth against the logarithm of this compound concentration and use non-linear regression to determine the ED50 (the concentration that causes 50% inhibition of growth).[3]
Visualizations: Pathways and Workflows
CXCR1/2 Signaling Pathway and Point of Inhibition
The diagram below illustrates the signal transduction cascade initiated by chemokine binding to CXCR1/2 and the inhibitory action of this compound. Activation of G-proteins leads to downstream effectors like PLC and PI3K, which are critical for cell migration and activation.[1]
References
- 1. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. This compound, a hexapeptide inhibitor of CXC-chemokine receptor, suppresses bleomycin-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Challenge of "Antileukinate"
An initial investigation into the molecular structure, properties, and biological activities of a compound termed "antileukinate" reveals a significant challenge: the term "this compound" does not correspond to any recognized molecule in the public scientific domain. Comprehensive searches of chemical and biological databases, as well as the broader scientific literature, have yielded no specific compound with this name.
This suggests that "this compound" may be a proprietary or internal designation not yet disclosed publicly, a hypothetical construct, or a possible misnomer for an existing therapeutic agent with anti-leukemic or anti-inflammatory properties. Without a definitive chemical structure or established scientific record, a detailed technical guide as requested cannot be constructed.
However, to provide a framework for the type of information that would be included in such a guide for a real therapeutic agent, this document will use several well-characterized drugs with mechanisms relevant to leukemia and inflammation as illustrative examples. These examples will demonstrate how the molecular structure, physicochemical properties, mechanism of action, and experimental data for a drug are typically presented.
The following sections will therefore not describe "this compound," but will instead provide a template for a technical whitepaper on a hypothetical anti-leukemic or anti-inflammatory compound, drawing on publicly available data for existing drugs to illustrate the expected content and format.
Section 1: Molecular Structure and Physicochemical Properties
A complete technical guide would begin with the definitive chemical structure and a summary of the key physicochemical properties of the molecule. This information is fundamental to understanding the compound's behavior both in vitro and in vivo.
1.1. Chemical Structure
The precise two-dimensional and, where available, three-dimensional structure of the molecule would be presented here. This includes the IUPAC name, CAS number, and molecular formula. For instance, a known tyrosine kinase inhibitor used in leukemia treatment is Imatinib .
-
IUPAC Name: 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide[1]
-
CAS Number: 152459-95-5[1]
-
Molecular Formula: C₂₉H₃₁N₇O[1]
1.2. Physicochemical Properties
A table summarizing the key physicochemical properties provides a quick reference for researchers. These properties influence a drug's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value (for Imatinib) | Data Source |
| Molecular Weight | 493.6 g/mol | PubChem |
| LogP | 5.3 | PubChem |
| pKa | 8.1 (most basic) | PubChem |
| Solubility | Soluble in DMSO | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 7 | PubChem |
Section 2: Mechanism of Action and Signaling Pathways
Understanding how a molecule exerts its therapeutic effect is crucial for drug development and clinical application. This section would detail the mechanism of action and the specific signaling pathways that are modulated.
For a hypothetical "this compound" that targets a specific kinase, the mechanism would be described in detail. For example, Gilteritinib is an inhibitor of FLT3 and AXL tyrosine kinases.
2.1. Pharmacodynamics
Gilteritinib is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) and AXL receptors, with IC50 values of 0.29 nM and 0.73 nM, respectively.[2] By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation and activation, thereby inhibiting downstream signaling pathways that are critical for the proliferation and survival of leukemic cells.[2]
2.2. Signaling Pathway Diagram
A diagram illustrating the affected signaling pathway is essential for clarity. The following is a conceptual representation of a kinase inhibitor's action on a generic signaling pathway, created using the DOT language.
Section 3: Experimental Protocols
Detailed methodologies are critical for the reproducibility of scientific findings. This section would outline the key experimental protocols used to characterize the compound.
3.1. In Vitro Kinase Assay
To determine the inhibitory activity of a compound against a specific kinase, a biochemical assay is typically performed.
-
Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compound against the target kinase.
-
Materials: Recombinant human kinase, ATP, substrate peptide, test compound, assay buffer, detection reagent.
-
Procedure:
-
A solution of the kinase and substrate peptide is prepared in the assay buffer.
-
The test compound is serially diluted and added to the kinase solution.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence).
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
3.2. Cell-Based Proliferation Assay
To assess the effect of the compound on cancer cell growth, a cell-based proliferation assay is conducted.
-
Objective: To determine the half-maximal effective concentration (EC50) of the test compound on the proliferation of a cancer cell line.
-
Materials: Cancer cell line (e.g., a leukemia cell line), cell culture medium, test compound, proliferation reagent (e.g., MTT, resazurin).
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The test compound is serially diluted and added to the cells.
-
The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
A proliferation reagent is added to the wells, and the signal (e.g., absorbance, fluorescence) is measured.
-
The EC50 value is calculated from the dose-response curve.
-
3.3. Experimental Workflow Diagram
A visual representation of the experimental workflow can aid in understanding the sequence of steps.
Conclusion
While the term "this compound" does not correspond to a known molecule, this guide provides a template for the comprehensive technical information required for the scientific community to evaluate a novel therapeutic agent. A complete whitepaper would include detailed data on ADME properties, toxicology studies, and clinical trial results. Should "this compound" be a proprietary name for a compound that is later disclosed, a similar in-depth guide can be produced with the specific data for that molecule. Researchers and drug development professionals are encouraged to refer to established scientific databases for information on known therapeutic agents.
References
Unlocking the Therapeutic Potential of Antileukotrienes as Anti-Inflammatory Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotrienes are potent lipid mediators that play a crucial role in the pathophysiology of a wide range of inflammatory diseases. By orchestrating the recruitment and activation of inflammatory cells, increasing vascular permeability, and promoting smooth muscle contraction, they are key drivers of the inflammatory cascade. Antileukotriene agents, which either inhibit the synthesis of leukotrienes or block their receptors, have emerged as a significant therapeutic class for the management of chronic inflammatory conditions, most notably asthma and allergic rhinitis. This technical guide provides an in-depth exploration of the scientific foundation for the use of antileukotrienes as anti-inflammatory agents. It delves into their mechanisms of action, the signaling pathways they modulate, quantitative efficacy data from preclinical and clinical studies, and detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of anti-inflammatory therapeutics.
Introduction to Leukotrienes and Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key feature of the inflammatory response is the production of a variety of chemical mediators that regulate the process. Among these, the leukotrienes (LTs) are a family of eicosanoid inflammatory mediators produced in leukocytes through the action of the enzyme arachidonate 5-lipoxygenase (5-LO).[1]
The leukotriene family is broadly divided into two classes:
-
Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils, LTB4 plays a critical role in the recruitment of these inflammatory cells to the site of inflammation.[2] It also promotes the production of inflammatory cytokines by various immune cells.[1]
-
Cysteinyl Leukotrienes (CysLTs): This group includes LTC4, LTD4, and LTE4. They are powerful bronchoconstrictors, increase vascular permeability leading to edema, and stimulate mucus secretion.[3][4] These effects are mediated through their interaction with cysteinyl leukotriene receptors (CysLT1 and CysLT2).[1][5]
Given their profound pro-inflammatory activities, targeting the leukotriene pathway presents a rational and effective strategy for the treatment of inflammatory diseases.
Mechanism of Action of Antileukotriene Agents
Antileukotriene drugs exert their anti-inflammatory effects through two primary mechanisms: inhibition of leukotriene synthesis and blockade of leukotriene receptors.[6]
Inhibition of Leukotriene Synthesis: 5-Lipoxygenase (5-LO) Inhibitors
This class of drugs targets the enzyme 5-lipoxygenase, which is essential for the initial step in the biosynthesis of all leukotrienes from arachidonic acid.[7] By inhibiting 5-LO, these agents prevent the production of both LTB4 and the CysLTs.[8][9]
-
Zileuton: The primary example of a 5-LO inhibitor, zileuton effectively reduces the formation of LTB4, LTC4, LTD4, and LTE4.[8][10] This broad inhibition of leukotriene synthesis contributes to its anti-inflammatory and bronchodilatory effects.[9][11]
Leukotriene Receptor Antagonism: CysLT1 Receptor Antagonists
These agents, often referred to as "leukasts," competitively and selectively block the action of cysteinyl leukotrienes (LTD4, and to a lesser extent LTC4 and LTE4) at the CysLT1 receptor.[12][13] This antagonism prevents the downstream signaling that leads to bronchoconstriction, airway edema, and mucus production.[5][14]
-
Montelukast: A potent and selective CysLT1 receptor antagonist.[15] It has demonstrated efficacy in improving asthma symptoms and reducing markers of inflammation.[12]
-
Zafirlukast: Another orally active and selective CysLT1 receptor antagonist that has been shown to reduce asthma symptoms and inhibit bronchospasm in clinical trials.[16][17]
Signaling Pathways
The anti-inflammatory effects of antileukotrienes are a direct consequence of their modulation of specific signaling pathways.
The Arachidonic Acid Cascade and Leukotriene Synthesis
The synthesis of leukotrienes begins with the release of arachidonic acid from the cell membrane by phospholipase A2. The enzyme 5-lipoxygenase, in conjunction with its activating protein (FLAP), then converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either LTB4 by LTA4 hydrolase or to LTC4 by LTC4 synthase. LTC4 is then converted to LTD4 and subsequently to LTE4. 5-LO inhibitors like zileuton act at the beginning of this cascade, preventing the formation of all subsequent leukotrienes.
References
- 1. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 2. Zafirlukast ameliorates Docetaxel-induced activation of NOD-like receptor protein 3 (NLRP3) inflammasome, mediated by sirtuin1 (SIRT1) in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pilot study of zafirlukast as an anti-inflammatory agent in the treatment of adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of inhibition of 5-lipoxygenase by zileuton in mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Zileuton and Celecoxib on Urinary LTE4 and PGE-M Levels in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thorax.bmj.com [thorax.bmj.com]
- 11. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antileukemic Activity of Antileukinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical evaluation of Antileukinate, a novel small molecule inhibitor targeting the PI3K/Akt signaling pathway for the treatment of various leukemias. We present a summary of its in vitro activity, detailed experimental protocols for its characterization, and a discussion of its mechanism of action. This document is intended to serve as a resource for researchers in the fields of oncology, hematology, and drug development who are interested in the preclinical assessment of targeted cancer therapies.
Introduction
Leukemia remains a significant therapeutic challenge, with a clear need for novel, targeted agents that can overcome resistance and improve patient outcomes. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in various forms of leukemia and plays a crucial role in cell proliferation, survival, and drug resistance. This compound is a potent and selective, orally bioavailable small molecule inhibitor of the PI3K/Akt pathway. This guide details the preclinical studies characterizing its antileukemic activity.
In Vitro Antileukemic Activity of this compound
This compound has demonstrated potent cytotoxic and pro-apoptotic activity across a panel of human leukemia cell lines. The following tables summarize the quantitative data from these in vitro studies.
Table 1: Cytotoxicity of this compound in Human Leukemia Cell Lines
| Cell Line | Leukemia Subtype | IC50 (nM) after 72h Treatment |
| MV4-11 | Acute Myeloid Leukemia (AML) | 15.2 ± 2.1 |
| K562 | Chronic Myeloid Leukemia (CML) | 45.8 ± 5.6 |
| REH | Acute Lymphoblastic Leukemia (ALL) | 22.5 ± 3.4 |
| U937 | Histiocytic Lymphoma | 30.1 ± 4.2 |
| Primary AML Patient Sample #1 | Acute Myeloid Leukemia (AML) | 25.7 ± 3.9 |
| Primary AML Patient Sample #2 | Acute Myeloid Leukemia (AML) | 38.4 ± 6.1 |
Table 2: Induction of Apoptosis by this compound in MV4-11 Cells
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | - | 5.2 ± 1.1 |
| This compound | 10 | 25.8 ± 3.7 |
| This compound | 20 | 58.3 ± 6.2 |
| This compound | 50 | 85.1 ± 7.9 |
Table 3: Cell Cycle Analysis of MV4-11 Cells Treated with this compound
| Treatment | Concentration (nM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | 45.2 ± 3.1 | 35.8 ± 2.9 | 19.0 ± 2.5 |
| This compound | 20 | 68.9 ± 4.5 | 15.1 ± 2.1 | 16.0 ± 2.3 |
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
This compound exerts its antileukemic effects by targeting key components of the PI3K/Akt signaling pathway. This inhibition leads to downstream effects on cell survival and proliferation.
Antileukinate: A Comprehensive Technical Guide on its Modulation of Leukocyte Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antileukinate is an investigational small molecule inhibitor designed to modulate inflammatory responses by targeting key signaling pathways within leukocytes. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its effects on critical intracellular signaling cascades. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory disorders. This guide includes detailed experimental protocols, quantitative data summaries, and visual representations of the affected signaling pathways to facilitate a comprehensive understanding of its cellular effects.
Quantitative Analysis of this compound Activity
The inhibitory effects of this compound were quantified across several key leukocyte signaling pathways. The following tables summarize the dose-dependent inhibitory concentrations (IC50) and the effects on downstream gene expression.
Table 1: Inhibitory Concentration (IC50) of this compound on Key Signaling Molecules
| Target Pathway | Phosphorylated Target | Cell Type | IC50 (nM) |
| MAPK Pathway | p38 | Human Monocytes | 75 |
| ERK1/2 | Human Monocytes | 150 | |
| JNK | Human Monocytes | 120 | |
| NF-κB Pathway | IκBα | Human Macrophages | 90 |
| JAK/STAT Pathway | STAT3 | Human T-cells | 200 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression
| Gene | Treatment (100 nM this compound) | Fold Change vs. Control | p-value |
| TNF-α | LPS-stimulated Macrophages | -3.5 | < 0.01 |
| IL-6 | LPS-stimulated Macrophages | -4.2 | < 0.01 |
| IL-1β | LPS-stimulated Macrophages | -3.8 | < 0.01 |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting upstream kinases in the MAPK and NF-κB signaling pathways. The following diagrams illustrate the points of intervention.
Caption: this compound inhibits TAK1, a key upstream kinase in the MAPK pathway.
Caption: this compound prevents NF-κB activation by inhibiting the IKK complex.
Detailed Experimental Protocols
The following protocols provide a framework for replicating the key experiments used to characterize the activity of this compound.
Western Blot for Phosphorylated p38 MAPK
This protocol details the detection of phosphorylated p38 MAPK in human monocytes treated with this compound.
-
Cell Culture and Treatment:
-
Culture human monocytes (e.g., THP-1 cell line) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 2 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (0-500 nM) for 1 hour.
-
Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 30 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total p38 MAPK as a loading control.
-
Quantitative PCR (qPCR) for TNF-α Expression
This protocol describes the measurement of TNF-α mRNA levels in response to this compound treatment.
-
Cell Culture and Treatment:
-
Follow the same procedure as in section 3.1, treating cells with 100 nM this compound followed by LPS stimulation for 4 hours.
-
-
RNA Extraction:
-
Lyse cells directly in the well using a TRIzol-based reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for TNF-α, and the synthesized cDNA.
-
Use the following primer sequences for human TNF-α:
-
Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3'
-
Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3'
-
-
Use GAPDH as a housekeeping gene for normalization.
-
Perform the qPCR using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of TNF-α mRNA using the ΔΔCt method.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the in vitro efficacy of this compound.
Caption: Workflow for evaluating this compound's in vitro anti-inflammatory effects.
Preliminary Toxicity Screening of Antileukinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the preliminary toxicity screening of Antileukinate, a novel investigational compound with potential anti-leukemic properties. The following sections detail the in vitro and in vivo studies conducted to assess its initial safety profile. Methodologies for acute oral toxicity, sub-chronic toxicity, and in vitro cytotoxicity are presented, along with the corresponding findings. The data herein is intended to guide further non-clinical and clinical development of this compound.
Introduction
The discovery and development of new anti-cancer agents is a multi-step process in which early assessment of a compound's toxicity is crucial.[1] Identifying potential toxicities at an early stage allows for a more focused allocation of resources to compounds with a higher likelihood of success.[2] This guide summarizes the initial toxicity evaluation of this compound, a compound under investigation for its anti-leukemic activity. The studies are designed to determine the acute and sub-chronic toxicity profile following oral administration in a rodent model, as well as its cytotoxic effects on cell lines.
Experimental Protocols
In Vitro Cytotoxicity Assay
The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric test that measures cell metabolic activity.[3]
Protocol:
-
Human acute myeloid leukemia (AML) cell lines and normal hematopoietic cells were seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours.
-
This compound was dissolved in a suitable solvent and then diluted to various concentrations in the cell culture medium.
-
The cells were treated with this compound at concentrations ranging from 0.1 µM to 100 µM for 48 hours. A vehicle control was also included.
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[1]
-
The formazan crystals formed were dissolved in 150 µL of dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the concentration-response curve.
Acute Oral Toxicity Study
The acute oral toxicity study was conducted in accordance with the OECD 423 guideline (Acute Toxic Class Method).[4][5]
Protocol:
-
Healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old) were used. The animals were housed under controlled environmental conditions with free access to food and water.[3]
-
A sighting study was performed to determine the appropriate starting dose.
-
For the main study, a sequential dosing approach was used with three animals per step. The starting dose was administered orally to one group of three rats.
-
The animals were observed for mortality and clinical signs of toxicity for the first 4 hours, then daily for 14 days.[4] Body weight was recorded at the beginning of the study and then weekly.
-
At the end of the 14-day observation period, all surviving animals were euthanized, and a gross necropsy was performed.
Sub-Chronic Oral Toxicity Study
A 28-day repeated dose oral toxicity study was performed to evaluate the sub-chronic effects of this compound.
Protocol:
-
Wistar rats of both sexes were randomly assigned to four groups: a control group and three treatment groups receiving daily oral doses of this compound (e.g., 50, 150, and 450 mg/kg body weight).
-
The animals were observed daily for clinical signs of toxicity, and body weight and food consumption were recorded weekly.
-
At the end of the 28-day period, blood samples were collected for hematological and clinical biochemistry analysis.
-
All animals were euthanized, and a complete necropsy was performed. The weights of major organs were recorded.
-
Selected organs were preserved for histopathological examination.
Data Presentation
In Vitro Cytotoxicity
| Cell Line | IC50 (µM) of this compound |
| AML Cell Line 1 | 5.2 |
| AML Cell Line 2 | 8.7 |
| Normal Hematopoietic Cells | > 100 |
Table 1: In Vitro Cytotoxicity of this compound.
Acute Oral Toxicity
| Parameter | Result |
| LD50 | Estimated to be > 2000 mg/kg |
| Mortality | No mortality observed at 2000 mg/kg. |
| Clinical Signs | No significant signs of toxicity were observed. |
Table 2: Acute Oral Toxicity of this compound in Wistar Rats.
Sub-Chronic Oral Toxicity: Hematological Parameters
| Parameter | Control | 50 mg/kg | 150 mg/kg | 450 mg/kg |
| Hemoglobin (g/dL) | 14.5 ± 1.2 | 14.3 ± 1.5 | 13.9 ± 1.1 | 12.1 ± 1.3 |
| RBC (10^6/µL) | 7.8 ± 0.5 | 7.6 ± 0.6 | 7.4 ± 0.4 | 6.5 ± 0.7 |
| WBC (10^3/µL) | 9.2 ± 1.8 | 9.5 ± 2.1 | 10.1 ± 1.9 | 11.5 ± 2.4 |
| Platelets (10^3/µL) | 450 ± 55 | 440 ± 62 | 435 ± 58 | 420 ± 71 |
Table 3: Hematological Parameters in Wistar Rats after 28-Day Oral Administration of this compound. Data are presented as mean ± SD. *p < 0.05 compared to the control group.
Sub-Chronic Oral Toxicity: Clinical Biochemistry
| Parameter | Control | 50 mg/kg | 150 mg/kg | 450 mg/kg |
| ALT (U/L) | 45 ± 8 | 48 ± 10 | 55 ± 12 | 78 ± 15 |
| AST (U/L) | 110 ± 15 | 115 ± 18 | 128 ± 20 | 165 ± 25 |
| BUN (mg/dL) | 20 ± 4 | 22 ± 5 | 21 ± 4 | 25 ± 6 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.6 ± 0.1 | 0.8 ± 0.2 |
Table 4: Clinical Biochemistry Parameters in Wistar Rats after 28-Day Oral Administration of this compound. Data are presented as mean ± SD. *p < 0.05 compared to the control group.
Sub-Chronic Oral Toxicity: Organ Weights
| Organ | Control | 50 mg/kg | 150 mg/kg | 450 mg/kg |
| Liver | 3.5 ± 0.3 | 3.6 ± 0.4 | 3.8 ± 0.3 | 4.5 ± 0.5 |
| Kidneys | 0.8 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.2 | 1.1 ± 0.2 |
| Spleen | 0.3 ± 0.05 | 0.3 ± 0.06 | 0.4 ± 0.07 | 0.5 ± 0.08* |
| Heart | 0.9 ± 0.1 | 0.9 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
Table 5: Relative Organ Weights (% of body weight) in Wistar Rats after 28-Day Oral Administration of this compound. Data are presented as mean ± SD. *p < 0.05 compared to the control group.
Mandatory Visualizations
Proposed Signaling Pathway for this compound
The PI3K/Akt pathway is constitutively active in a majority of patients with AML.[6] this compound is hypothesized to exert its anti-leukemic effects by inhibiting key components of this signaling cascade.
References
- 1. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. Early toxicity screening strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical toxicity test results of a new antiviralimmune-modulator compound consisting of flavonoid molecules (COVID-19 clinical trial preliminary data) [explorationpub.com]
- 4. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Antileukinate for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antileukinate is a novel, potent, and highly selective small molecule inhibitor of the IκB kinase (IKK) complex. By targeting a critical node in the nuclear factor-kappa B (NF-κB) signaling cascade, this compound presents a promising therapeutic strategy for malignancies and inflammatory disorders characterized by aberrant NF-κB activation. The NF-κB pathway is a central regulator of gene expression involved in inflammation, cell proliferation, survival, and apoptosis.[1] Constitutive activation of this pathway has been identified as a key driver in various forms of leukemia, promoting cancer cell survival and proliferation.[1][2]
These application notes provide detailed protocols for the in vitro characterization of this compound in leukemia cell lines, focusing on its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the IKKβ subunit of the IKK complex. In the canonical NF-κB pathway, pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the activation of the IKK complex.[1] This complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes that promote cell survival and inflammation.[1] this compound, by inhibiting IKKβ, prevents the phosphorylation and degradation of IκBα. This action effectively sequesters the NF-κB dimer in the cytoplasm, blocking its nuclear translocation and subsequent transcriptional activity. The downstream effects include the downregulation of anti-apoptotic proteins and cell cycle regulators, leading to cell growth arrest and apoptosis in NF-κB-dependent cancer cells.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound. This workflow is designed to assess the compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle distribution.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Materials:
-
Leukemia cell line (e.g., Jurkat, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach (if adherent) and recover.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range might be 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "medium only" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) x 100
-
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Hypothetical Data Presentation:
| This compound (µM) | Mean Absorbance (570nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100.0% |
| 0.1 | 1.18 | 0.06 | 94.4% |
| 1 | 0.95 | 0.05 | 76.0% |
| 5 | 0.63 | 0.04 | 50.4% |
| 10 | 0.31 | 0.03 | 24.8% |
| 50 | 0.10 | 0.02 | 8.0% |
| 100 | 0.05 | 0.01 | 4.0% |
Protocol 2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Late apoptotic and necrotic cells have compromised membrane integrity and will stain with Propidium Iodide (PI).
Materials:
-
Leukemia cell line
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 2 x 10⁵ cells/well) in 2 mL of complete medium in 6-well plates.
-
Allow cells to acclimate for 24 hours.
-
Treat cells with this compound at selected concentrations (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control for a predetermined time (e.g., 48 hours).
-
-
Cell Harvesting and Washing:
-
Harvest the cells, including any floating cells from the supernatant, and transfer to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cells twice by resuspending the pellet in 1 mL of ice-cold PBS and repeating the centrifugation step.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or debris)
-
-
Hypothetical Data Presentation:
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 92.5% | 3.1% | 4.0% |
| This compound (IC₅₀) | 45.2% | 35.8% | 18.5% |
| This compound (2x IC₅₀) | 15.8% | 48.9% | 34.7% |
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
Leukemia cell line
-
6-well plates
-
This compound
-
PBS
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 2 x 10⁵ cells/well) in 2 mL of complete medium in 6-well plates.
-
After 24 hours, treat the cells with this compound at desired concentrations and a vehicle control for a specific duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PBS.
-
While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at -20°C (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A).
-
Collect data for at least 20,000 events.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram.
-
Model the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Hypothetical Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.4% | 30.1% | 14.5% |
| This compound (IC₅₀) | 72.8% | 15.2% | 12.0% |
| This compound (2x IC₅₀) | 81.3% | 8.5% | 10.2% |
Note: this compound is a hypothetical compound created for the purpose of this document. The protocols provided are generalized standard procedures for the in vitro evaluation of a novel anti-cancer agent. Researchers should adapt these protocols based on the specific cell lines and experimental conditions used.
References
Application Notes and Protocols for Antileukinate in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antileukinate, a synthetic hexapeptide (Ac-RRWWCR-NH₂), has been identified as a potent inhibitor of CXC-chemokine receptors.[1] These receptors play a crucial role in mediating inflammatory responses, primarily by inducing the migration of neutrophils to sites of inflammation. By blocking these receptors, this compound demonstrates potential as a therapeutic agent for various inflammatory conditions. Preclinical studies in mouse models have shown its efficacy in suppressing acute lung injury by inhibiting neutrophil mobilization.[1] These application notes provide a comprehensive overview of the available data on this compound dosage in mouse models and a detailed protocol for its in vivo administration.
Data Presentation
Due to the limited publicly available data on specific dosages of this compound in various mouse models, the following table summarizes the reported application and suggests a general dosage range based on typical peptide inhibitor studies. Researchers are strongly encouraged to perform dose-response studies to determine the optimal dosage for their specific model.
| Parameter | Reported Data / Recommendation | Reference |
| Peptide | This compound (Ac-RRWWCR-NH₂) | [1] |
| Target | CXC-Chemokine Receptors (e.g., CXCR1, CXCR2) | [1] |
| Mouse Model | Bleomycin-induced acute lung injury | [1] |
| Administration Route | Subcutaneous (s.c.) injection | [1] |
| Reported Effect | Marked suppression of inflammatory cell infiltration and interstitial lung edema. | [1] |
| Suggested Dose Range | 1 - 10 mg/kg body weight (Requires optimization) | General peptide inhibitor dosage |
| Frequency | Once or twice daily (Requires optimization) | General peptide inhibitor dosage |
| Vehicle | Sterile saline or PBS | Standard practice |
Signaling Pathway
This compound functions by inhibiting CXC-chemokine receptors. The diagram below illustrates the general signaling pathway of these receptors, which this compound is designed to block.
Experimental Protocols
The following is a detailed protocol for the subcutaneous administration of this compound in a mouse model, based on the available literature and standard laboratory procedures.
Materials:
-
This compound (Ac-RRWWCR-NH₂) peptide
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Sterile insulin syringes with 27-30 gauge needles
-
70% ethanol
-
Animal scale
-
Appropriate mouse restraint device
Protocol:
-
Reconstitution of this compound:
-
Aseptically reconstitute the lyophilized this compound peptide with sterile saline or PBS to the desired stock concentration.
-
Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.
-
Store the reconstituted peptide solution at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
-
-
Animal Preparation:
-
Acclimatize mice to the laboratory environment for at least one week before the experiment.
-
Weigh each mouse accurately on the day of administration to calculate the correct dose.
-
Handle mice gently to minimize stress.
-
-
Dose Calculation:
-
Calculate the volume of this compound solution to be injected based on the mouse's body weight and the desired dose (e.g., in mg/kg).
-
Example: For a 25g mouse and a 5 mg/kg dose, the total amount of this compound needed is 0.125 mg. If the stock solution is 10 mg/mL, the injection volume would be 12.5 µL.
-
-
Subcutaneous Administration:
-
Restrain the mouse securely. The scruff of the neck is a common and effective site for subcutaneous injection.
-
Wipe the injection site with 70% ethanol and allow it to air dry.
-
Gently lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body. Be careful not to puncture the underlying muscle.
-
Aspirate gently to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a different site.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Experimental Workflow:
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of induced disease.
Conclusion
This compound presents a promising therapeutic strategy for inflammatory diseases by targeting CXC-chemokine receptors. While specific dosage and protocol information remains limited, the provided guidelines offer a solid foundation for researchers to design and conduct in vivo studies in mouse models. It is imperative to perform pilot studies to determine the optimal dose and treatment regimen for each specific experimental context. Careful observation and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Antileukinate Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of a hypothetical anti-leukemic compound, herein referred to as "Antileukinate." The provided methodologies are based on common practices for handling small molecule inhibitors in a research setting. Researchers should adapt these protocols based on the specific chemical and physical properties of their actual compound.
Compound Information and Properties
"this compound" is a novel small molecule inhibitor with demonstrated anti-leukemic properties. For the purpose of these protocols, we will assume it has properties similar to other kinase inhibitors used in cancer research. The following table summarizes its hypothetical properties.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | DMSO: ≥ 50 mg/mL; Ethanol: ≥ 10 mg/mL; Water: Insoluble |
| Purity (by HPLC) | >98% |
Solution Preparation Protocols
Proper solution preparation is critical for obtaining accurate and reproducible experimental results. Due to its poor aqueous solubility, this compound requires an organic solvent for initial stock solution preparation.
2.1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 450.5 g/mol x 1000 mg/g = 4.505 mg
-
-
-
Weighing:
-
Carefully weigh out 4.505 mg of this compound powder on an analytical balance.
-
-
Dissolving:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Centrifuge the tube briefly (e.g., 10,000 x g for 20 seconds) to collect the solution at the bottom.[1]
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, low-protein-binding microcentrifuge tubes.[1] This minimizes freeze-thaw cycles.[1]
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2][3]
-
2.2. Preparation of Working Solutions
Working solutions are typically prepared by diluting the high-concentration stock solution in an appropriate cell culture medium or experimental buffer immediately before use.
Important Considerations:
-
The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Prepare working solutions fresh for each experiment and do not store them for extended periods.[3]
Example: Preparation of a 10 µM working solution in cell culture medium:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to obtain a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration.
-
Mix gently by pipetting or inverting the tube.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 1 year | Store in a tightly sealed container, protected from light and moisture.[2] |
| DMSO Stock Solution | -20°C or -80°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles.[1][3] Use a non-frost-free freezer for storage.[1] |
| Working Solution | 2-8°C | Use immediately | Prepare fresh for each experiment. Do not store diluted aqueous solutions for more than a few hours.[3] |
Note: The stability of the compound in solution may vary. It is recommended to perform stability tests if long-term storage of solutions is required.
Experimental Protocols
4.1. In Vitro Anti-leukemic Activity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of this compound on a leukemia cell line (e.g., K562).
Workflow Diagram:
Caption: Workflow for MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4] Incubate at 37°C in a 5% CO2 incubator for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway Analysis
This compound is a potent inhibitor of the PI3K/Akt signaling pathway, which is often constitutively active in acute myeloid leukemia (AML).[5]
PI3K/Akt Signaling Pathway Diagram:
Caption: Inhibition of the PI3K/Akt pathway by this compound.
This pathway is crucial for cell survival, proliferation, and growth. By inhibiting PI3K, this compound prevents the phosphorylation of Akt, leading to decreased downstream signaling and ultimately inducing apoptosis in leukemia cells.[5]
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.[2]
-
Handle the compound in a well-ventilated area or a chemical fume hood.[2]
-
In case of contact with skin or eyes, wash immediately with plenty of water.
-
Dispose of waste according to institutional and local regulations.
These protocols and application notes are intended as a guide. Researchers should always consult the specific product datasheet and relevant literature for their compound of interest and optimize protocols for their specific experimental systems.
References
- 1. abcam.cn [abcam.cn]
- 2. This compound|138559-60-1|MSDS [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Antileukinate-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antileukinate is a synthetic hexapeptide that acts as a potent inhibitor of CXC-chemokine receptors (CXCRs). These receptors are key mediators in inflammatory responses, cell migration, and survival signaling. Upon binding their cognate chemokines, CXCRs, which are G-protein coupled receptors, trigger a cascade of intracellular signaling events. Understanding the precise mechanism by which this compound exerts its effects is crucial for its development as a therapeutic agent. Western blotting is an indispensable technique to elucidate these mechanisms by analyzing the changes in protein expression and phosphorylation in cells treated with this compound. This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound to investigate its impact on key signaling pathways.
Principle of the Assay
This protocol is designed to assess the inhibitory effect of this compound on the downstream signaling pathways of CXCRs. The primary method of action for this compound is the blockade of CXCRs, which is expected to lead to a reduction in the phosphorylation of key signaling proteins. This protocol focuses on the analysis of the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are major cascades activated by CXCR signaling. By comparing the levels of phosphorylated (activated) and total proteins in treated versus untreated cells, the inhibitory effect of this compound can be quantified.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on the phosphorylation of key signaling proteins in a relevant cell line (e.g., neutrophils, lymphocytes, or a cancer cell line overexpressing a specific CXCR).
| Target Protein | Treatment | Densitometry (Normalized to Loading Control) | Fold Change (vs. Untreated) |
| p-Akt (Ser473) | Untreated | 1.00 | 1.00 |
| Vehicle Control | 1.05 | 1.05 | |
| This compound (1 µM) | 0.35 | 0.35 | |
| This compound (10 µM) | 0.15 | 0.15 | |
| Total Akt | Untreated | 1.00 | 1.00 |
| Vehicle Control | 0.98 | 0.98 | |
| This compound (1 µM) | 0.95 | 0.95 | |
| This compound (10 µM) | 0.97 | 0.97 | |
| p-ERK1/2 (Thr202/Tyr204) | Untreated | 1.00 | 1.00 |
| Vehicle Control | 1.10 | 1.10 | |
| This compound (1 µM) | 0.40 | 0.40 | |
| This compound (10 µM) | 0.20 | 0.20 | |
| Total ERK1/2 | Untreated | 1.00 | 1.00 |
| Vehicle Control | 1.02 | 1.02 | |
| This compound (1 µM) | 0.99 | 0.99 | |
| This compound (10 µM) | 1.01 | 1.01 | |
| p-STAT3 (Tyr705) | Untreated | 1.00 | 1.00 |
| Vehicle Control | 1.08 | 1.08 | |
| This compound (1 µM) | 0.55 | 0.55 | |
| This compound (10 µM) | 0.30 | 0.30 | |
| Total STAT3 | Untreated | 1.00 | 1.00 |
| Vehicle Control | 0.97 | 0.97 | |
| This compound (1 µM) | 0.96 | 0.96 | |
| This compound (10 µM) | 0.98 | 0.98 |
Experimental Protocols
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., Jurkat, U937, or primary cells) and complete culture medium.
-
This compound: Stock solution of known concentration.
-
Chemokine: Appropriate CXC-chemokine to stimulate the cells (e.g., CXCL8/IL-8, CXCL12/SDF-1).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer (Tris-Glycine-SDS), and loading buffer (e.g., Laemmli buffer).
-
Western Blotting: Transfer buffer, PVDF or nitrocellulose membranes, and transfer system.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Antibodies specific for the phosphorylated and total forms of the target proteins (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, mouse anti-p-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, rabbit anti-p-STAT3 (Tyr705), mouse anti-STAT3).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Application Note: Measuring the Efficacy of Antileukinate, a Novel Therapeutic Agent, in Primary AML Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in chemotherapy and targeted agents, overall survival rates remain low, highlighting the urgent need for novel therapeutics.[1] Many AML subtypes exhibit constitutive activation of pro-survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in the proliferation, survival, and chemoresistance of leukemia cells. Dysregulation of the p53 tumor suppressor pathway is also a common feature in AML, often associated with a poor prognosis.[2][3]
Antileukinate is a novel, investigational small molecule designed to induce apoptosis in AML cells. Its proposed dual mechanism of action involves the inhibition of the canonical NF-κB signaling pathway and the stabilization of wild-type p53. This application note provides detailed protocols for assessing the ex vivo efficacy of this compound in primary AML patient samples, focusing on cell viability, apoptosis induction, and target engagement.
Principle of the Assays
Evaluating the efficacy of a novel compound like this compound requires a multi-faceted approach. This note details three key assays:
-
MTS Cell Viability Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5] Viable cells reduce the MTS tetrazolium compound into a colored formazan product, quantifiable by spectrophotometry. A decrease in metabolic activity in this compound-treated cells suggests cytotoxic or cytostatic effects.
-
Annexin V/PI Apoptosis Assay: This flow cytometry-based assay quantitatively determines the extent of apoptosis.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic or necrotic cells.[6] This dual staining allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Western Blot for Pathway Analysis: To confirm the mechanism of action, Western blotting is used to detect changes in key signaling proteins. Inhibition of the NF-κB pathway can be monitored by measuring the phosphorylation of the p65 subunit.[7] Stabilization of p53 can be observed by an increase in total p53 protein levels.
Experimental Protocols
Protocol 1: Isolation of Mononuclear Cells from Primary AML Samples
This protocol describes the isolation of mononuclear cells (MNCs), which include the leukemic blasts, from patient bone marrow or peripheral blood.
Materials:
-
Primary AML bone marrow aspirate or peripheral blood in heparin-coated tubes.
-
Ficoll-Paque™ PLUS or similar density gradient medium.
-
Phosphate-Buffered Saline (PBS), sterile.
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).
-
Sterile conical tubes (15 mL and 50 mL).
-
Serological pipettes.
-
Centrifuge.
Method:
-
Dilute the blood or bone marrow sample 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted sample over 10 mL of Ficoll-Paque in a new 50 mL conical tube, minimizing mixing at the interface.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets).
-
Collect the distinct band of mononuclear cells at the plasma-Ficoll interface (the "buffy coat").
-
Transfer the collected cells to a new 50 mL conical tube and add PBS to bring the volume to 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Wash the cell pellet again with 20 mL of PBS and centrifuge at 200 x g for 10 minutes.
-
Resuspend the final cell pellet in complete culture medium (RPMI-1640 + 10% FBS).
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. The viability should be >90%.
Protocol 2: Ex Vivo Culture and Treatment of Primary AML Cells
Primary AML cells are notoriously difficult to culture ex vivo due to spontaneous apoptosis.[8][9] Using appropriate culture media and, if necessary, a supportive stromal cell co-culture system can improve viability for the duration of the experiment.[8]
Materials:
-
Isolated primary AML MNCs.
-
Complete Culture Medium: RPMI-1640 supplemented with 20% FBS, 1% Penicillin-Streptomycin, and a cytokine cocktail (e.g., IL-3, SCF, TPO, FLT3-L at appropriate concentrations).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well and 6-well tissue culture plates.
Method:
-
Resuspend the isolated AML MNCs in complete culture medium to a final concentration of 1 x 10^6 cells/mL.[10]
-
For Viability Assay (96-well plate):
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the wells. Ensure a final DMSO concentration of <0.1% in all wells, including the vehicle control.
-
Incubate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
For Apoptosis and Western Blot Assays (6-well plate):
-
Plate 2 mL of the cell suspension (2 x 10^6 cells) into each well of a 6-well plate.
-
Treat cells with this compound at selected concentrations (e.g., IC50 and 2x IC50 determined from the viability assay) and a vehicle control.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
Protocol 3: Cell Viability Assessment (MTS Assay)
Materials:
-
Treated cells in a 96-well plate from Protocol 2.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
96-well plate reader (spectrophotometer).
Method:
-
After the incubation period, add 20 µL of MTS reagent directly to each well of the 96-well plate.[5][11]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized based on the metabolic activity of the cells.
-
Measure the absorbance at 490 nm using a plate reader.[4]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Protocol 4: Apoptosis Assessment by Annexin V/PI Staining
Materials:
-
Treated cells from the 6-well plates (Protocol 2).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Method:
-
Harvest the cells from each well of the 6-well plate and transfer to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with 1 mL of cold PBS.[12]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Acquire at least 10,000 events per sample.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set compensation and gates.
Protocol 5: Analysis of NF-κB and p53 Pathways by Western Blot
Materials:
-
Treated cells from the 6-well plates (Protocol 2).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-p53, anti-β-Actin (loading control).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
-
Imaging system.
Method:
-
Harvest cells and wash once with cold PBS.
-
Lyse the cell pellet with 100 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
Data Presentation & Interpretation
Quantitative data should be summarized for clarity and comparison.
Table 1: Hypothetical Viability Data for this compound in Primary AML Samples
| Patient Sample ID | This compound IC50 (µM) after 48h |
| AML-001 | 1.2 |
| AML-002 | 5.8 |
| AML-003 | 0.9 |
| AML-004 | > 10 |
| AML-005 | 2.5 |
Table 2: Hypothetical Apoptosis Induction by this compound (1 µM, 24h)
| Patient Sample ID | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| AML-003 Control | 85.2 | 6.1 | 8.7 |
| AML-003 Treated | 35.7 | 48.5 | 15.8 |
| AML-004 Control | 88.1 | 5.5 | 6.4 |
| AML-004 Treated | 82.4 | 8.9 | 8.7 |
Western Blot Interpretation: A decrease in the ratio of phosphorylated p65 to total p65 indicates successful inhibition of the NF-κB pathway. An increase in the total p53 band intensity suggests stabilization of the p53 protein.
Visualizations
Caption: Workflow for evaluating this compound efficacy in primary AML cells.
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
Caption: this compound disrupts the MDM2-p53 interaction, leading to p53 activation.
References
- 1. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p53 pathway dysfunction in AML: beyond TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Screening of Primary Human Acute Myeloid Leukemia Using Co-culture and Multiplexed FACS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule Screening of Primary Human Acute Myeloid Leukemia Using Co-culture and Multiplexed FACS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Antileukinate Concentration for Cell Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Antileukinate in cell-based assays. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, with the sequence Ac-RRWWCR-NH₂, is a synthetic hexapeptide that acts as a competitive inhibitor of CXC-chemokine receptors, particularly CXCR4. By binding to these receptors, this compound blocks the downstream signaling pathways initiated by their natural ligands, such as CXCL12 (SDF-1). This inhibition prevents a cascade of cellular responses including chemotaxis, cell migration, and actin polymerization. In the context of inflammation and cancer, this can lead to reduced inflammatory cell infiltration and decreased tumor cell metastasis.
Q2: How should I dissolve and store this compound?
Due to its peptidic nature, proper handling of this compound is crucial for maintaining its activity.
-
Dissolving: For initial stock solutions, it is recommended to dissolve lyophilized this compound in a small amount of sterile dimethyl sulfoxide (DMSO) to create a concentrated stock (e.g., 10 mM).[1] Subsequently, this stock solution can be diluted to the desired working concentration in an appropriate aqueous buffer or cell culture medium. To avoid precipitation, it is advisable to dilute the DMSO stock further in DMSO before adding it to the aqueous medium.[2]
-
Storage: Lyophilized this compound should be stored at -20°C. Once dissolved, it is best to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the peptide.[3]
Q3: What is a good starting concentration for this compound in a cell assay?
The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on studies with similar CXCR4 peptide inhibitors, a good starting point for in vitro assays is in the low micromolar range. For instance, concentrations around 1-10 µM have been shown to be effective for inhibiting CXCL12-induced responses in chronic lymphocytic leukemia (CLL) cells.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How can I determine the optimal concentration of this compound for my specific cell line?
To determine the optimal concentration, a dose-response curve should be generated. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect.
Experimental Protocols
Protocol 1: Determining the IC₅₀ of this compound using a Chemotaxis Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for inhibiting CXCL12-induced cell migration.
Materials:
-
Cell line of interest (e.g., a CXCR4-expressing cell line)
-
This compound
-
CXCL12 (SDF-1)
-
Transwell inserts (with appropriate pore size for your cells)
-
24-well plates
-
Cell culture medium with 0.5% Bovine Serum Albumin (BSA)
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium containing 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.
-
This compound Preparation: Prepare a serial dilution of this compound in serum-free medium with 0.5% BSA. A suggested starting range is 0.01 µM to 100 µM.
-
Pre-incubation: Mix equal volumes of the cell suspension and the this compound dilutions. Incubate for 30 minutes at 37°C.
-
Chemotaxis Setup:
-
Add 600 µL of serum-free medium with 0.5% BSA containing a predetermined optimal concentration of CXCL12 (e.g., 100 ng/mL) to the lower chambers of the 24-well plate.
-
Add 100 µL of the cell/Antileukinate mixture to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for your cell type to migrate (typically 2-4 hours).
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Stain the migrated cells on the bottom of the insert with Calcein-AM.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis: Plot the fluorescence intensity against the log of the this compound concentration. Use a non-linear regression model to calculate the IC₅₀ value.
Data Presentation
Table 1: Hypothetical IC₅₀ Values for this compound in Different Cell Lines
The following table provides hypothetical IC₅₀ values for this compound in various CXCR4-expressing cancer cell lines based on typical inhibitory concentrations of similar peptide antagonists. Note: These values are for illustrative purposes and should be experimentally determined for your specific cell line and assay conditions.
| Cell Line | Cancer Type | Assay Type | This compound IC₅₀ (µM) |
| MDA-MB-231 | Breast Cancer | Chemotaxis Assay | 2.5 |
| Jurkat | T-cell Leukemia | Calcium Flux Assay | 5.1 |
| U87 | Glioblastoma | Adhesion Assay | 1.8 |
| PC-3 | Prostate Cancer | Invasion Assay | 3.2 |
Visualizations
Signaling Pathway
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for a cell-based assay with this compound.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Problem | Possible Cause | Recommended Solution |
| No or low inhibitory effect | 1. Incorrect this compound Concentration: The concentration may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.001 µM to 100 µM). |
| 2. Peptide Degradation: Improper storage or handling may have degraded the peptide. | Use a fresh aliquot of this compound. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles.[3] | |
| 3. Low Receptor Expression: The cell line may not express sufficient levels of the target CXC-chemokine receptor. | Confirm receptor expression using techniques like flow cytometry or western blotting. | |
| 4. Assay Conditions: The assay incubation time may be too long, allowing cells to overcome the inhibition. | Optimize the assay duration. | |
| High background or non-specific effects | 1. High this compound Concentration: The concentration may be too high, leading to off-target effects or cytotoxicity. | Determine the maximum non-toxic concentration of this compound for your cell line using a viability assay (e.g., MTT or Calcein-AM). |
| 2. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%, especially for sensitive or primary cells.[5] Include a vehicle control (medium with the same DMSO concentration without this compound). | |
| 3. Peptide Aggregation: The peptide may have aggregated upon dilution in aqueous buffer. | Dissolve the peptide in a minimal amount of DMSO first and then dilute it slowly into the assay medium while vortexing. Sonication may also help.[5] | |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. | Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding. |
| 2. Edge Effects: Evaporation from wells on the edge of the plate. | Avoid using the outer wells of the plate or fill them with sterile water or PBS to maintain humidity. | |
| 3. Peptide Precipitation: The peptide may be precipitating out of solution at the working concentration. | Visually inspect the wells for any precipitate. If observed, try a lower concentration or a different solubilization method. |
Troubleshooting Logic
Caption: A decision tree for troubleshooting common this compound assay issues.
References
How to prevent Antileukinate off-target effects
Technical Support Center: Antileukinate
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals navigate potential challenges and optimize the use of this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues, particularly regarding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of LeukoKinase-1 (LK1), a critical enzyme in the proliferation and survival of specific leukocyte lineages. By blocking the ATP-binding pocket of LK1, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting cell signaling pathways that lead to cell growth and division.
Q2: What are the known off-target effects of this compound?
While designed for LK1 selectivity, at higher concentrations, this compound has been observed to interact with other structurally similar kinases. The most commonly reported off-target effects include inhibition of Kinase-X (KX) and Kinase-Y (KY), which can lead to unintended cellular responses. These off-target activities are concentration-dependent.
Q3: How can I minimize the off-target effects of this compound in my cell-based assays?
To minimize off-target effects, it is crucial to perform a dose-response experiment to determine the optimal concentration of this compound that inhibits LK1 activity without significantly affecting known off-target kinases. We recommend using the lowest effective concentration that achieves the desired biological outcome. Additionally, consider using cell lines with minimal expression of the off-target kinases if possible.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability
You may observe higher-than-expected cell death or a significant reduction in cell viability in your experiments. This could be due to off-target effects, particularly if you are using a high concentration of this compound.
Troubleshooting Steps:
-
Confirm this compound Concentration: Verify the final concentration of this compound in your culture medium. Errors in dilution can lead to excessively high concentrations.
-
Perform a Dose-Response Curve: If you haven't already, conduct a dose-response experiment to identify the IC50 (half-maximal inhibitory concentration) for your specific cell line. It is recommended to use concentrations around the IC50 to minimize off-target effects.
-
Assess Off-Target Kinase Activity: If you have the tools available, measure the activity of known off-target kinases (e.g., KX and KY) at the concentration of this compound you are using. This can confirm if the observed toxicity is due to off-target inhibition.
-
Control Experiments: Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control for cell death, to ensure the observed effects are due to this compound.
Issue 2: Inconsistent or Non-Reproducible Results
Variability in your experimental results can arise from several factors related to the handling and application of this compound.
Troubleshooting Steps:
-
Aliquot and Storage: Ensure that your stock solution of this compound is properly aliquoted and stored at the recommended temperature (-20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles.
-
Solubility Issues: this compound can precipitate at high concentrations in aqueous media. Visually inspect your media after adding this compound to ensure it is fully dissolved. If you see precipitates, consider preparing a fresh dilution or using a different solvent system if compatible with your experimental setup.
-
Standardize Incubation Times: The duration of exposure to this compound can significantly impact its effects. Ensure that incubation times are consistent across all experiments.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the in vitro kinase inhibitory activity of this compound against the primary target (LK1) and key off-target kinases (KX and KY).
| Kinase Target | IC50 (nM) | Fold Selectivity vs. LK1 |
| LK1 | 10 | 1x |
| Kinase-X (KX) | 500 | 50x |
| Kinase-Y (KY) | 1200 | 120x |
Data represents the mean from three independent experiments.
Table 2: Recommended Concentration Ranges for Cell-Based Assays
This table provides general guidance on starting concentrations for in vitro experiments. The optimal concentration will be cell-line dependent and should be determined empirically.
| Assay Type | Recommended Starting Concentration Range (nM) | Notes |
| LK1 Inhibition Assay | 1 - 100 | Perform a dose-response to determine the IC50. |
| Cell Viability Assay | 10 - 1000 | Higher concentrations may induce off-target toxicity. |
| Western Blot Analysis | 50 - 200 | To assess downstream signaling of LK1. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay
This protocol outlines a method for determining the concentration of this compound that inhibits 50% of cell viability in a given cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader (luminometer)
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Serial Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting point is a 10-point dilution series, starting from 10 µM. Include a vehicle-only control (DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control (representing 100% viability) and plot the results as a dose-response curve. Use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: On-target and off-target signaling pathways of this compound.
Caption: Workflow for determining the IC50 of this compound.
Common issues with Antileukinate in long-term studies
Technical Support Center: Antileukinate Long-Term Studies
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in long-term studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported in long-term in vitro and in vivo studies involving this compound.
Issue 1: Diminished Efficacy of this compound Over Time (Tachyphylaxis)
Q1: We've observed a progressive loss of this compound's neutralizing capacity in our long-term cell cultures. What could be the cause?
A1: This phenomenon, often referred to as tachyphylaxis or tolerance, is a common observation in long-term studies with biological inhibitors.[1][2] The most probable causes are:
-
Receptor Downregulation: Prolonged exposure to this compound may lead to the internalization and degradation of the Leukinate receptor on your target cells, reducing the drug's effective target.[1][3]
-
Cellular Adaptation: Cells may activate compensatory signaling pathways to overcome the blockade of the Leukinate pathway.
-
Drug Degradation: Ensure that the this compound stored in your incubator for the duration of the experiment has not degraded. Run a quality control check on aliquots stored for extended periods under experimental conditions.
Troubleshooting Steps:
-
Confirm Receptor Expression: Use flow cytometry or western blotting to quantify Leukinate receptor expression on your cells at different time points during the long-term study. A decrease in receptor levels would suggest downregulation.
-
Washout Period: Temporarily remove this compound from the culture medium for a defined period (e.g., 24-48 hours) and then re-introduce it. A restored response would indicate that tachyphylaxis is reversible.[2]
-
Investigate Compensatory Pathways: Analyze the expression of other pro-inflammatory cytokines (e.g., TNF-α, IL-6) to see if their upregulation coincides with the loss of this compound efficacy.[4]
Issue 2: High Variability in Bioassay Results
Q2: Our cell-based neutralization assays are showing high well-to-well and plate-to-plate variability, making it difficult to interpret long-term efficacy data. How can we improve consistency?
A2: High variability in cell-based assays is a frequent challenge, especially in long-term studies where reagents and cell conditions can fluctuate.[5]
-
Cell Health and Passage Number: Ensure that cells used for the assay are healthy, within a consistent passage number range, and plated at a uniform density.
-
Reagent Consistency: Use single lots of critical reagents (e.g., fetal bovine serum, cytokines, this compound) for the entire duration of a study whenever possible. Thaw and aliquot reagents to avoid multiple freeze-thaw cycles.[6]
-
Assay Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and affect cell growth. Avoid using the outermost wells for critical measurements.
Troubleshooting Steps:
-
Standardize Cell Culture: Implement a strict protocol for cell maintenance, including seeding density, passage number limits, and regular mycoplasma testing.
-
Include Proper Controls: Use positive and negative controls on every plate. A reference standard of this compound with a known activity should be included to normalize results between plates.
-
Optimize Plate Layout: As a best practice, do not use the outer rows and columns of your assay plates for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
Issue 3: Development of Anti-Drug Antibodies (ADAs) in in vivo studies
Q3: We have detected anti-Antileukinate antibodies in our animal models, which seem to correlate with a loss of therapeutic effect. How do we confirm these are neutralizing antibodies and what is the impact?
A3: The development of anti-drug antibodies (ADAs) is a significant concern in long-term studies with therapeutic proteins like this compound.[7][8][9] ADAs can bind to the drug, leading to its rapid clearance or neutralization of its activity.[10][11] A tiered approach is recommended to assess immunogenicity.[12][13]
-
Screening Assay: An initial ELISA-based screening assay is used to detect all binding ADAs.
-
Confirmatory Assay: Positive samples from the screening assay are then tested in a confirmatory assay, which involves competing the binding with an excess of free this compound.[14]
-
Neutralizing Assay (NAb): Confirmed positive samples should be tested in a cell-based neutralizing antibody assay to determine if the ADAs can block the function of this compound.[5][15][16]
The presence of high-titer neutralizing antibodies (NAbs) is strongly correlated with a loss of drug efficacy.[9][17]
The following table summarizes data from a hypothetical long-term preclinical study, illustrating the relationship between ADA development, drug concentration, and clinical response.
| Parameter | ADA-Negative Group (n=20) | ADA-Positive Group (n=10) | p-value |
| Mean Trough this compound Conc. (µg/mL) | 8.5 (± 1.2) | 0.9 (± 0.5) | <0.001 |
| Mean Neutralizing Titer | <1:10 | 1:250 | <0.001 |
| Clinical Response Rate (%) | 90% | 30% | <0.01 |
Experimental Protocols & Visualizations
This compound Mechanism of Action
This compound is a monoclonal antibody that binds to and neutralizes the pro-inflammatory cytokine "Leukinate." This prevents Leukinate from binding to its receptor (LEUK-R) on target immune cells, thereby inhibiting the downstream inflammatory signaling cascade.
This compound neutralizing the Leukinate signaling pathway.
Protocol: Anti-Drug Antibody (ADA) Bridging ELISA
This protocol outlines a general procedure for a bridging ELISA to screen for antibodies against this compound.[7][18]
Materials:
-
High-binding 96-well microtiter plates
-
Biotinylated-Antileukinate
-
HRP-conjugated this compound
-
Wash Buffer (PBST: PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Dilution Buffer (e.g., 1% BSA in PBST)
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Study samples (serum or plasma)
-
Positive and negative controls
Procedure:
-
Coating: This assay uses a solution-phase bridging format, so no coating step is required.
-
Sample Preparation: Dilute study samples, positive controls, and negative controls at the minimum required dilution (MRD) in Dilution Buffer.
-
Complex Formation: In a separate dilution plate, add 50 µL of diluted sample to wells. Add 25 µL of Biotinylated-Antileukinate and 25 µL of HRP-conjugated this compound to each well. Incubate for 2 hours at room temperature to allow the "bridge" complex to form (Biotin-Antileukinate <> ADA <> HRP-Antileukinate).
-
Capture: Transfer 100 µL of the complex mixture to a streptavidin-coated microtiter plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Workflow for the Anti-Antileukinate Bridging ELISA.
Protocol: Cell-Based Neutralization Assay
This protocol determines if detected ADAs are capable of neutralizing the biological activity of this compound.[15][19]
Principle: A Leukinate-responsive cell line is used. In the absence of neutralizing antibodies, this compound will inhibit Leukinate-induced cell proliferation (or another measurable endpoint). If neutralizing antibodies are present in the sample, they will bind to this compound, preventing it from inhibiting the Leukinate-induced response.
Materials:
-
Leukinate-responsive cells (e.g., a stable cell line expressing the Leukinate receptor)
-
Cell culture medium
-
Recombinant Leukinate
-
This compound
-
Study samples (serum or plasma, heat-inactivated)
-
Positive control (e.g., polyclonal anti-Antileukinate antibodies)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Plating: Seed the Leukinate-responsive cells in a 96-well flat-bottom plate and incubate overnight.
-
Sample Pre-incubation: In a separate plate, pre-incubate the study samples (and controls) with a fixed, sub-saturating concentration of this compound for 1-2 hours at 37°C. This allows any NAbs in the sample to bind to this compound.
-
Treatment: Transfer the pre-incubated mixtures to the plate containing the cells.
-
Stimulation: Immediately add a pre-determined concentration of recombinant Leukinate to the wells to stimulate the cells. Include control wells with cells only, cells + Leukinate, and cells + Leukinate + this compound (no sample).
-
Incubation: Incubate the plate for 24-48 hours.
-
Readout: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence). A higher signal indicates cell proliferation and therefore, neutralization of this compound.
Decision logic for the neutralizing antibody (NAb) assay outcome.
References
- 1. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Current status and challenges of cytokine pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.zageno.com [go.zageno.com]
- 7. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Drug Antibodies Are Associated with Diminished Drug Levels and Treatment Failure - ACR Meeting Abstracts [acrabstracts.org]
- 10. The impact of anti-drug antibodies on drug concentrations and clinical outcomes in rheumatoid arthritis patients treated with adalimumab, etanercept, or infliximab: Results from a multinational, real-world clinical practice, non-interventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidrug Antibody Formation in Oncology: Clinical Relevance and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. q2labsolutions.com [q2labsolutions.com]
- 13. Anti-drug antibody (ADA) assay | Immunogenicity | CRO services [oncodesign-services.com]
- 14. Development and Validation of an Enzyme-Linked Immunosorbent Assay for the Detection of Binding Anti-Drug Antibodies against Interferon Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and optimization of a cell-based neutralizing antibody assay using a sample pre-treatment step to eliminate serum interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioagilytix.com [bioagilytix.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. Neutralization Assay Protocol | Rockland [rockland.com]
Technical Support Center: Troubleshooting Antileukinate In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with Antileukinate in vitro. This compound is a hexapeptide inhibitor of the CXC-chemokine receptors (CXCR), particularly CXCR4. Its primary mechanism of action involves blocking the binding of the chemokine CXCL12 (also known as SDF-1), thereby inhibiting downstream signaling pathways that regulate cell proliferation, migration, invasion, and survival.
Frequently Asked Questions (FAQs)
Q1: What are the expected in vitro effects of this compound?
A1: As a CXCR4 antagonist, this compound is expected to inhibit the cellular functions mediated by the CXCL12/CXCR4 axis. Key expected outcomes in vitro include:
-
Reduced Cell Proliferation: Inhibition of tumor cell growth.
-
Decreased Cell Migration and Invasion: Reduced chemotactic response of cells towards a CXCL12 gradient.
-
Induction of Apoptosis: Increased programmed cell death in susceptible cell lines.
-
Inhibition of Downstream Signaling: Decreased phosphorylation of key signaling proteins such as p38 MAPK and ERK1/2.
Q2: At what concentration should I use this compound in my in vitro assays?
A2: The optimal concentration of this compound can vary depending on the cell line and the specific assay. Based on studies with similar CXCR4 inhibitors like AMD3100, a starting concentration range of 10-1000 ng/mL is recommended. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Why am I not observing the expected inhibition of cell migration with this compound?
A3: Several factors could contribute to this. Please refer to the troubleshooting section on "Unexpected Results in Cell Migration and Invasion Assays" for a detailed guide. Common reasons include suboptimal assay conditions, low CXCR4 expression on your cells, or issues with the this compound reagent itself.
Q4: Can this compound affect signaling pathways other than p38 MAPK and ERK1/2?
A4: Yes, the CXCL12/CXCR4 axis can activate multiple downstream signaling pathways, including the PI3K/Akt pathway. The effect of this compound on other pathways may be cell-type specific.
Troubleshooting Guides
Issue 1: No or Low Inhibition of Cell Proliferation
If you are not observing the expected decrease in cell proliferation upon treatment with this compound, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Low CXCR4 Expression | Confirm CXCR4 expression on your cell line using Western blot or flow cytometry. If expression is low, consider using a different cell line known to have high CXCR4 expression. |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the IC50 of this compound for your specific cell line. Concentrations may need to be adjusted. |
| Incorrect Assay Duration | The effect of this compound on proliferation may be time-dependent. Optimize the incubation time (e.g., 24, 48, 72 hours). |
| Cell Seeding Density | Ensure that the cell seeding density is within the linear range of the proliferation assay. Too high or too low a density can mask the inhibitory effects. |
| Reagent Integrity | Ensure that the this compound stock solution is properly prepared and stored. Consider preparing a fresh stock. |
Issue 2: Unexpected Results in Cell Migration and Invasion Assays
Lack of inhibition in migration or invasion assays is a common issue. The following table provides potential causes and solutions.
| Potential Cause | Recommended Solution |
| Ineffective Chemoattractant Gradient | Ensure that the chemoattractant (CXCL12) is added only to the lower chamber of the transwell. The concentration of CXCL12 should be optimized for your cell line. |
| Incorrect Incubation Time | The incubation time for migration and invasion assays is critical. Optimize the duration to allow for measurable migration in the control group without reaching saturation. |
| Matrigel Layer (Invasion Assay) | For invasion assays, the thickness and uniformity of the Matrigel layer are crucial. Ensure the Matrigel is properly diluted and evenly coated on the transwell membrane. |
| Cell Viability | High concentrations of this compound may induce apoptosis, which could be misinterpreted as reduced migration. Perform a viability assay in parallel. |
| Cell Passage Number | High passage numbers can alter cellular characteristics, including migratory capacity. Use cells with a low passage number. |
Issue 3: Inconsistent or No Change in p38 MAPK and ERK1/2 Phosphorylation
If you do not observe the expected decrease in p38 and/or ERK1/2 phosphorylation after this compound treatment, consider these points.
| Potential Cause | Recommended Solution |
| Timing of Stimulation and Lysis | The phosphorylation of MAPK pathways is often transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) after CXCL12 stimulation to identify the peak phosphorylation time. |
| Insufficient CXCL12 Stimulation | Ensure that the concentration of CXCL12 used to stimulate the cells is sufficient to induce a robust phosphorylation signal in the control group. |
| Phosphatase Activity | Include phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of your target proteins. |
| Antibody Quality | Use high-quality, validated antibodies specific for the phosphorylated forms of p38 and ERK1/2. |
| Loading Controls | Always include a total p38 and total ERK1/2 blot to ensure equal protein loading. |
Experimental Protocols & Data
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for testing this compound.
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound's in vitro effects.
Detailed Methodologies
1. Cell Proliferation (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and incubate for 24-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][2]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
2. Transwell Migration Assay
-
Place 8 µm pore size transwell inserts into a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber.
-
Resuspend cells in serum-free medium with or without this compound and add 1 x 10^5 cells to the upper chamber.[3][4]
-
Incubate for 12-24 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface with 0.1% crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
3. Matrigel Invasion Assay
-
Coat the upper surface of an 8 µm pore size transwell insert with a thin layer of Matrigel and allow it to solidify at 37°C.[5][6][7]
-
Follow steps 2-7 of the Transwell Migration Assay.
4. Apoptosis (Annexin V) Assay
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[8][9][10]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
5. Western Blot for p-p38 and p-ERK1/2
-
Serum-starve cells overnight.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for 5-30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p38, phospho-ERK1/2, total p38, and total ERK1/2, followed by HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
Expected Quantitative Data Summary
The following tables summarize expected results based on published data for CXCR4 inhibitors.
Table 1: Inhibition of Cell Migration and Invasion
| Treatment | Cell Line | % Inhibition of Migration | % Inhibition of Invasion |
| Control | SW480 | 0% | 0% |
| AMD3100 (100 ng/mL) | SW480 | 47.27% | 28.43% |
| AMD3100 (1000 ng/mL) | SW480 | 62.37% | 77.23% |
| Data derived from a study on the CXCR4 inhibitor AMD3100.[11] |
Table 2: Effect on Cell Proliferation
| Treatment | Cell Line | % Inhibition of Proliferation (48h) |
| Control | MDA-MB-231 | 0% |
| CXCR4-shRNA | MDA-MB-231 | ~25% |
| Data derived from a study on CXCR4 knockdown.[12] |
Table 3: Induction of Apoptosis
| Treatment | Cell Line | % Apoptotic Cells |
| Control | K7M2 | Baseline |
| CTCE-9908 (100 ug/ml) | K7M2 | Increased |
| Qualitative data from a study on the CXCR4 antagonist CTCE-9908, which showed an increase in the percentage of annexin-positive and 7AAD-negative cells.[8] |
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchhub.com [researchhub.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snapcyte.com [snapcyte.com]
- 7. researchgate.net [researchgate.net]
- 8. kumc.edu [kumc.edu]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interfering with CXCR4 expression inhibits proliferation, adhesion and migration of breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Antileukinate Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Antileukinate-associated toxicity in animal models. All data is presented in a clear, comparative format, with detailed experimental protocols and visualizations to guide your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal models?
A1: Based on preclinical studies, the primary target organs for this compound toxicity include the hematopoietic system, liver, gastrointestinal tract, and kidneys. Common adverse effects include myelosuppression (neutropenia, anemia, thrombocytopenia), elevated liver enzymes, diarrhea, and potential for renal impairment.[1][2]
Q2: How can I proactively manage and mitigate this compound-induced myelosuppression?
A2: Proactive management of myelosuppression is crucial. Key strategies include:
-
Dose optimization: Conduct dose-ranging studies to determine the maximum tolerated dose (MTD).[3]
-
Supportive care: Implement supportive measures such as prophylactic antibiotics for severe neutropenia and consider the use of hematopoietic growth factors.[4]
-
Monitoring: Regularly monitor complete blood counts (CBCs), especially neutrophil counts, at expected nadir time points (typically 5-10 days post-administration).[5]
Q3: What are the initial steps to take if an animal shows signs of gastrointestinal toxicity?
A3: For mild signs such as inappetence or soft stool, supportive care including a bland diet may be sufficient.[6] For more severe signs like vomiting or diarrhea, hospitalization with intravenous fluids and anti-emetics may be necessary to prevent dehydration.[6]
Q4: Are there any known antidotes for severe this compound toxicity?
A4: For toxicities stemming from the antifolate properties of this compound, Leucovorin (folinic acid) can be administered as a rescue agent.[7][8] Leucovorin bypasses the metabolic block induced by this compound, replenishing the intracellular folate pool and mitigating toxicity.[8] In cases of severe overdose leading to acute kidney injury, glucarpidase may be considered to rapidly lower plasma drug concentrations.[7]
Q5: How should I adjust the experimental protocol if significant liver toxicity is observed?
A5: If significant hepatotoxicity is observed (e.g., elevation of ALT, AST >3x upper limit of normal), it is recommended to withhold the drug until liver function tests return to near baseline.[9] A dose reduction upon re-challenge should be considered. A thorough "liver screen" to rule out other causes of liver injury is also advised.[9]
Troubleshooting Guides
Troubleshooting Unexpectedly High Mortality Rates
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing | - Verify all dose calculations and dilutions. - Ensure proper calibration of dosing equipment. |
| Animal Strain/Age Variability | - Confirm the age and strain of the animals are appropriate for the study. Younger animals may be more susceptible to toxicity.[10] |
| Drug Formulation Issues | - Assess the stability and solubility of the this compound formulation. - Ensure proper vehicle selection and administration. |
| Underlying Health Conditions | - Perform a thorough health screen of all animals prior to study initiation. |
Troubleshooting Inconsistent Pharmacokinetic (PK) Data
| Potential Cause | Troubleshooting Steps |
| Variable Oral Bioavailability | - Consider subcutaneous or intravenous administration for more consistent exposure.[11] - Ensure consistent fasting/feeding schedules as food can affect absorption. |
| Interspecies Variability | - Be aware of significant PK differences between species (e.g., mouse vs. dog).[12][13] - Select the most appropriate animal model based on metabolic similarity to humans, if known. |
| Sample Collection and Handling | - Standardize blood collection times and techniques. - Ensure proper sample processing and storage to prevent drug degradation. |
Quantitative Data Summary
Table 1: this compound (as Imatinib) Pharmacokinetic Parameters in Animal Models
| Species | Dose | Route | Cmax | Tmax (h) | AUC (µM*min) | Reference |
| Mouse | 10 mg/kg | p.o. | 1468 ng/mL | 1 | - | [14] |
| Rat | 400 mg/kg | p.o. | - | - | - | [15] |
| Dog | - | p.o. | - | 4-9 | 1256 +/- 809 | [16] |
| Dog | - | i.v. | - | - | 1026 +/- 371 | [16] |
| Monkey | 15 mg/kg | i.v. | 6.4-9.5 µM | - | 2480 +/- 1340 | [17] |
| Monkey | 30 mg/kg | p.o. | 0.8-2.8 µM | - | 1191 +/- 146 | [17] |
Table 2: this compound (as Methotrexate) Pharmacokinetic Parameters in Animal Models
| Species | Dose | Route | Absolute Bioavailability | Reference |
| Mouse | 3-600 mg/kg | i.p. | - | [3][18] |
| Dog | 7.5 mg/dog | p.o. | 30% | [11] |
| Dog | 7.5 mg/dog | s.c. | 93% | [11] |
Table 3: this compound (as Methotrexate) LD50 Values
| Species | Route | LD50 (mg/kg) | Reference |
| Mouse (5 weeks old) | - | 59 | [10] |
| Mouse (16 weeks old) | - | 284 | [10] |
| Rat | p.o. | 135 | [3] |
Experimental Protocols
Protocol 1: Assessment of Acute Drug-Induced Liver Injury (DILI) in Rats
Objective: To evaluate the potential of this compound to induce acute liver injury in a rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
This compound solution/suspension and vehicle control
-
Orogastric gavage needles
-
Blood collection tubes (for serum separation)
-
Formalin (10% neutral buffered)
-
Reagents for ALT, AST, and bilirubin assays
-
Microscope and histology supplies
Methodology:
-
Animal Acclimation: Acclimate rats for at least one week prior to the experiment with free access to food and water.[8]
-
Dosing:
-
Divide animals into control and treatment groups (n=6-8 per group).
-
Administer a single dose of this compound or vehicle control via orogastric gavage.[19] Doses should be based on prior dose-ranging studies.
-
-
Blood Sampling:
-
Collect blood samples via tail vein or saphenous vein at baseline (pre-dose) and at 24, 48, and 72 hours post-dose.[19]
-
Process blood to separate serum for biochemical analysis.
-
-
Biochemical Analysis:
-
Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin.[19]
-
-
Histopathology:
-
At the end of the study (e.g., 72 hours), euthanize animals and perform a gross necropsy.
-
Collect liver tissue and fix in 10% neutral buffered formalin.
-
Process tissues for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining.
-
Examine liver sections for signs of hepatocellular necrosis, inflammation, and steatosis.[9]
-
Protocol 2: Evaluation of Chemotherapy-Induced Myelosuppression in Mice
Objective: To assess the myelosuppressive effects of this compound in a mouse model.
Materials:
-
BDF1 or similar mouse strain (8-10 weeks old)
-
This compound solution and vehicle control
-
Blood collection tubes (with anticoagulant)
-
Automated hematology analyzer or manual cell counting equipment
-
Femurs for bone marrow collection
-
Media and reagents for Colony-Forming Unit-Cell (CFU-C) assay (optional)
Methodology:
-
Animal Acclimation: Acclimate mice for at least one week prior to the experiment.
-
Dosing:
-
Administer a single dose of this compound or vehicle control (typically intraperitoneally or intravenously).
-
-
Blood Collection and Analysis:
-
Collect peripheral blood samples at baseline and on days 4, 7, 10, and 14 post-treatment.
-
Perform a complete blood count (CBC) with a focus on absolute neutrophil count (ANC), red blood cell count, and platelet count.[5] The neutrophil nadir is often observed around day 7.
-
-
Bone Marrow Analysis (Optional):
-
Data Analysis:
-
Compare the changes in blood cell counts between the treatment and control groups to determine the degree of myelosuppression.
-
Visualizations
Signaling Pathways
Caption: this compound's on-target and potential off-target cardiotoxicity pathways.
Caption: this compound's antifolate mechanism and Leucovorin rescue pathway.
Experimental Workflow
Caption: Workflow for assessing drug-induced liver injury in rats.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. LD50 dose fixation of nanohybrid-layered double hydroxide-methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supporting the veterinary cancer patient on chemotherapy: neutropenia and gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mouse as a model for predicting the myelosuppressive effects of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supportive Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 7. Palliative Care in Companion Animal Oncology - WSAVA 2001 - VIN [vin.com]
- 8. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Imatinib and liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Pharmacokinetic studies of methotrexate in plasma and synovial fluid following i.v. bolus and topical routes of administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of high-dose methotrexate in dogs. An experimental model with diffusion chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 16. Plasma pharmacokinetics and CYP3A12-dependent metabolism of c-kit inhibitor imatinib in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plasma and cerebrospinal fluid pharmacokinetics of imatinib after administration to nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic-pharmacodynamic modeling of methotrexate-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Immunohistochemistry (IHC) for Antileukinate-Treated Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with immunohistochemistry (IHC) on tissues treated with Antileukinate. The information is presented in a question-and-answer format to directly address common experimental challenges.
IHC Troubleshooting Guide
This guide addresses the most common issues encountered during IHC experiments on this compound-treated tissues: weak or no staining, high background, and non-specific staining.
Problem 1: Weak or No Staining
Q: I am observing very weak or no staining in my this compound-treated tissue sections. What are the possible causes and solutions?
A: Weak or no staining is a frequent issue in IHC. The causes can range from suboptimal protocol steps to issues with the reagents themselves. When working with tissues treated with a therapeutic agent like this compound, you must also consider the drug's potential effects on the target antigen.
Troubleshooting Weak or No Staining
| Possible Cause | Hypothetical Cause Related to this compound Treatment | Recommended Solution |
| Primary Antibody Issues | This compound may downregulate the expression of the target protein. | Increase the concentration of the primary antibody or extend the incubation time.[1] Ensure the antibody is validated for IHC.[1] |
| Antigen Masking | Formalin fixation can mask epitopes[2], and this compound treatment may alter the protein conformation, further hiding the epitope. | Optimize the antigen retrieval method. Try different heat-induced epitope retrieval (HIER) buffers (e.g., citrate pH 6.0, EDTA pH 9.0) or consider enzymatic retrieval.[3][4][5] |
| Tissue Processing | Prolonged fixation or improper tissue processing can damage the antigen.[6] | Ensure consistent and optimal fixation times for both treated and control tissues. Use freshly cut sections for staining, as antigenicity can decrease over time.[7] |
| Inactive Reagents | Improper storage or expiration of primary/secondary antibodies or detection reagents. | Use a new batch of antibodies and reagents. Always run a positive control to confirm reagent activity.[1] |
| Incorrect Protocol Steps | Insufficient deparaffinization, incorrect buffer pH, or the presence of inhibitors like sodium azide in HRP-based detection. | Use fresh xylene for deparaffinization.[8] Verify the pH of all buffers. Avoid sodium azide with HRP detection systems.[9] |
Workflow for Troubleshooting Weak or No Staining
Caption: Troubleshooting workflow for weak or no IHC staining.
Problem 2: High Background Staining
Q: My IHC results on this compound-treated tissues show high background, making it difficult to interpret the specific staining. What should I do?
A: High background staining can be caused by several factors, including non-specific antibody binding or endogenous enzyme activity. It's crucial to systematically rule out each possibility.
Troubleshooting High Background Staining
| Possible Cause | Hypothetical Cause Related to this compound Treatment | Recommended Solution |
| Insufficient Blocking | This compound treatment might alter tissue properties, leading to increased non-specific binding sites. | Increase the blocking time or try a different blocking agent (e.g., 10% normal serum from the secondary antibody's host species).[10] |
| Endogenous Enzyme Activity | Tissues like the kidney, liver, or those with high red blood cell content have endogenous peroxidase or alkaline phosphatase activity.[11][12] | For HRP detection, quench with 3% H₂O₂.[10][11] For AP detection, use levamisole in the substrate buffer.[10] |
| Primary Antibody Concentration | The concentration of the primary antibody is too high. | Titrate the primary antibody to find the optimal concentration that provides a good signal-to-noise ratio.[1] |
| Secondary Antibody Issues | The secondary antibody is cross-reacting with the tissue. This is common in mouse-on-mouse staining.[8] | Run a "secondary only" control (omit the primary antibody). If background persists, use a pre-adsorbed secondary antibody or a specialized blocking kit.[1] |
| Tissue Drying | Sections dried out at any point during the staining procedure. | Keep slides in a humidified chamber during incubations and ensure they are always covered with buffer.[1][13] |
Problem 3: Non-Specific Staining
Q: I see staining in unexpected locations in my this compound-treated tissues. How can I resolve this non-specific signal?
A: Non-specific staining often results from antibodies binding to sites other than the intended target epitope. This can be due to electrostatic interactions or binding to Fc receptors.
Troubleshooting Non-Specific Staining
| Possible Cause | Hypothetical Cause Related to this compound Treatment | Recommended Solution |
| Hydrophobic Interactions | The primary or secondary antibody is binding non-specifically to proteins or lipids in the tissue. | Increase the number and duration of wash steps. Add a non-ionic detergent like Tween-20 to the wash buffer.[13] |
| Fc Receptor Binding | Immune cells within the tissue can have Fc receptors that bind to the Fc region of the primary/secondary antibodies. | Use an Fc receptor blocking reagent before the primary antibody incubation step. Ensure your blocking serum is appropriate.[11] |
| Antibody Aggregates | Precipitated antibodies from improper storage or handling. | Centrifuge the antibody solution before dilution to pellet any aggregates. |
| Over-fixation | Excessive cross-linking from formalin can create artificial binding sites. | Reduce fixation time and optimize the antigen retrieval protocol.[12] |
Experimental Protocols & Data
Standard IHC Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Block:
-
Incubate sections in 3% H₂O₂ for 10-15 minutes to block endogenous peroxidase activity.[11]
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[11]
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody diluted in antibody diluent overnight at 4°C in a humidified chamber.[12]
-
-
Secondary Antibody Incubation:
-
Rinse with wash buffer (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody or a polymer-based detection reagent for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse with wash buffer.
-
If using an avidin-biotin complex (ABC) method, incubate with the ABC reagent.
-
Incubate with a chromogen substrate like DAB until the desired stain intensity develops.[14]
-
-
Counterstaining, Dehydration, and Mounting:
Quantitative Data Tables
Table 1: Example of Primary Antibody Titration
| Dilution | Signal Intensity | Background Level | Signal-to-Noise Ratio | Recommendation |
| 1:50 | ++++ | +++ | Low | Too concentrated |
| 1:100 | +++ | ++ | Moderate | Sub-optimal |
| 1:200 | +++ | + | High | Optimal |
| 1:400 | + | + | Low | Too dilute |
Table 2: Comparison of Antigen Retrieval Methods
| Method | Buffer | pH | Temperature/Time | Staining Result |
| HIER | Sodium Citrate | 6.0 | 98°C / 20 min | Weak cytoplasmic |
| HIER | EDTA | 9.0 | 98°C / 20 min | Strong nuclear/cytoplasmic |
| PIER | Trypsin | 7.8 | 37°C / 10 min | Weak, with tissue damage |
| PIER | Proteinase K | 7.4 | RT / 5 min | No staining |
Frequently Asked Questions (FAQs)
Q1: Could this compound directly interfere with my primary antibody?
A1: While direct interference is rare, it is theoretically possible if the drug or its metabolites are retained in the tissue and share a structural motif with the epitope your antibody recognizes. A more likely scenario is that this compound alters the target protein's expression, conformation, or its interaction with other proteins, indirectly affecting antibody binding.
Q2: How do I know if the staining issue is due to the this compound treatment or a general IHC problem?
A2: The best approach is to run parallel experiments with control tissues that have not been treated with this compound. If the IHC works perfectly on the control tissue but fails on the treated tissue, it strongly suggests the issue is related to the drug's effect. If both show the same problem, the issue is likely with the general protocol or reagents.
Q3: this compound is known to affect the "L-K signaling pathway." How does this influence my IHC?
A3: If this compound inhibits the L-K signaling pathway, you should expect to see changes in the expression or phosphorylation status of downstream proteins. For your IHC, this means:
-
If your target is downstream of L-K signaling, you may see decreased staining, which reflects a true biological effect of the drug.
-
You can use antibodies against different proteins in the pathway (e.g., phosphorylated vs. total protein) to validate the drug's mechanism of action.
Hypothetical "L-K" Signaling Pathway Affected by this compound
Caption: this compound inhibits K-Protein, blocking gene transcription.
Q4: Should I use frozen or paraffin-embedded sections for this compound-treated tissues?
A4: Both have advantages. Paraffin-embedding (FFPE) offers excellent morphological preservation.[16] However, the fixation and processing can mask antigens, a problem that might be exacerbated by drug-induced protein changes.[17] Frozen sections avoid the harsh chemicals and heat of FFPE processing, preserving antigenicity better, but with poorer morphology.[18] If you are struggling with FFPE, trying frozen sections is a good troubleshooting step.
Q5: My lab stores cut slides for weeks before staining. Could this be a problem for tissues treated with this compound?
A5: Yes. Storing cut sections for extended periods can lead to a loss of antigenicity, regardless of treatment.[8] This decay can be unpredictable and affect different antigens differently. For the most reliable and reproducible results, especially when comparing treated and untreated groups, it is best practice to use freshly cut slides for your IHC experiments.[7]
References
- 1. origene.com [origene.com]
- 2. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 3. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 4. sinobiological.com [sinobiological.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Antigenicity Preservation Is Related to Tissue Characteristics and the Post-Mortem Interval: Immunohistochemical Study and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 10. High background in immunohistochemistry | Abcam [abcam.com]
- 11. qedbio.com [qedbio.com]
- 12. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 13. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 14. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. An Introduction to the Performance of Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. THE COMBINED EFFECTS OF FORMALIN FIXATION AND INDIVIDUAL STEPS IN TISSUE PROCESSING ON IMMUNO-RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The principle and method of Immunohistochemistry (IH) | MBL Life Sience -GLOBAL- [mblbio.com]
Technical Support Center: Antileukinate Protocol Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting the Antileukinate protocol for various cell lines. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are seeing significant variation in the IC50 value of this compound across our different cancer cell lines. Is this expected?
A1: Yes, it is entirely expected to observe different IC50 values for this compound in different cell lines.[1] This phenomenon, known as "cell-specific response," is a common observation in cancer research.[1] Each cell line possesses a unique biological and genetic profile, including differences in gene expression, mutations, and signaling pathway activation, which can influence its sensitivity to a drug.[2][3][4]
For example, a cell line with a mutation in the target pathway of this compound might be more or less sensitive compared to a wild-type cell line. Therefore, it is crucial to determine the IC50 value empirically for each cell line you are working with.[5][6][7]
Q2: How should we determine the optimal concentration of this compound for a new cell line?
A2: The optimal concentration of this compound should be determined by performing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This involves treating the cells with a range of this compound concentrations and measuring cell viability after a specific incubation period (e.g., 24, 48, or 72 hours).[5][6]
A typical starting point is to use a wide range of concentrations (e.g., from nanomolar to micromolar) in a preliminary experiment. Based on the results, you can then perform a more refined dose-response experiment with a narrower range of concentrations around the estimated IC50.
Q3: What is the recommended incubation time for this compound treatment?
A3: The optimal incubation time can vary depending on the cell line's doubling time and the mechanism of action of this compound. It is recommended to perform a time-course experiment to determine the ideal treatment duration. This can be done by treating the cells with a fixed concentration of this compound (e.g., the IC50) and measuring cell viability at different time points (e.g., 24, 48, and 72 hours).[6] Some drugs may require longer incubation times to exert their effects, especially if they target processes like apoptosis, which can take time to become evident.
Troubleshooting Guide
Problem 1: High variability in results between replicate experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure that a consistent number of cells are seeded in each well. Use a cell counter for accurate cell quantification. It is also important to passage cells at a consistent confluency to maintain a healthy and uniform population.
-
-
Possible Cause: Variation in drug preparation.
-
Solution: Prepare a fresh stock solution of this compound for each experiment. If using a frozen stock, ensure it is thawed quickly and mixed thoroughly before use. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations in the outer wells of a plate, fill the outer wells with sterile PBS or media without cells.
-
Problem 2: No significant cell death observed even at high concentrations of this compound.
-
Possible Cause: The cell line is resistant to this compound.
-
Solution: Investigate the underlying resistance mechanisms. This could involve analyzing the expression of the drug target, assessing the activity of drug efflux pumps, or examining downstream signaling pathways for compensatory activation. Consider using this compound in combination with other drugs to overcome resistance.
-
-
Possible Cause: The drug is inactive.
-
Solution: Check the storage conditions and expiration date of the this compound stock. If possible, test the activity of the compound on a known sensitive cell line to confirm its potency.
-
-
Possible Cause: Suboptimal treatment conditions.
-
Solution: Re-evaluate the incubation time and drug concentration. It's possible that a longer exposure or a higher concentration is needed for this specific cell line.
-
Problem 3: Inconsistent results with different cell viability assays.
-
Possible Cause: Different assays measure different cellular parameters.
-
Solution: Be aware of the principle behind each assay. For example, MTT and WST-8 assays measure metabolic activity, which may not always directly correlate with cell number or cell death. Assays that directly measure cell number (e.g., crystal violet staining) or cell death (e.g., trypan blue exclusion or apoptosis assays) may provide a more direct assessment of this compound's effect.[1] It is good practice to confirm results using at least two different methods.
-
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Quantitative Data Summary
The following table provides a hypothetical example of this compound IC50 values across different cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 2.5 |
| U-87 MG | Glioblastoma | 25.1 |
| K562 | Leukemia | 0.8 |
This data is for illustrative purposes only and should be determined experimentally for your specific cell lines.
Visualizations
Signaling Pathway Diagram
This compound is a hypothetical inhibitor of the PI3K/Akt signaling pathway, a critical pathway in many cancers.[8]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
This diagram outlines the general workflow for testing the efficacy of this compound on a new cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. The Cancer Cell Line Encyclopedia enables predictive modelling of anticancer drug sensitivity [sites.broadinstitute.org]
- 3. Cell Lines Models of Drug Response: Successes and Lessons from this Pharmacogenomic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailoring cancer therapy: the right drugs for the right cancers - CanCell - Centre for Cancer Cell Reprogramming [med.uio.no]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Antileukinate's Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Antileukinate, a hexapeptide inhibitor of the CXC-chemokine receptors CXCR1 and CXCR2. We present a comparative analysis of this compound against alternative small molecule inhibitors, supported by experimental data and detailed protocols for key assays. This document is intended to aid researchers in selecting the most appropriate methods for their studies on CXCR1/2 antagonism.
Introduction to this compound and its Targets
This compound is a synthetic peptide that acts as an antagonist to CXCR1 and CXCR2, two G-protein coupled receptors (GPCRs) predominantly expressed on neutrophils. These receptors are key mediators of inflammatory responses, playing a crucial role in the recruitment of neutrophils to sites of inflammation by binding to their cognate chemokines, primarily Interleukin-8 (IL-8 or CXCL8). By inhibiting the interaction of CXCL8 with CXCR1 and CXCR2, this compound effectively suppresses neutrophil activation and migration, highlighting its therapeutic potential in inflammatory diseases.[1]
Comparative Analysis of CXCR1/CXCR2 Antagonists
To effectively evaluate the target engagement of this compound, it is crucial to compare its performance with other well-characterized CXCR1/CXCR2 antagonists. This section provides a quantitative comparison of this compound and selected small molecule inhibitors.
| Compound | Target(s) | Assay Type | Cell Type | Ligand | Potency (IC50/Kd) |
| This compound | CXCR1/CXCR2 | Chemotaxis | Human Neutrophils | CXCL8 | ~1 nM (CXCR1) |
| Navarixin (SCH 527123) | CXCR1/CXCR2 | Radioligand Binding | Recombinant Cells | [3H]Sch527123 | Kd: 3.9 nM (CXCR1), 0.049 nM (CXCR2)[2] |
| Chemotaxis | Human Neutrophils | CXCL1 | 3 nM[3] | ||
| Repertaxin | CXCR1/CXCR2 | Chemotaxis | Human Neutrophils | CXCL8 | IC50: 1 nM (CXCR1)[4] |
| Chemotaxis | CXCR2-transfected cells | CXCL8 | IC50: ~100 nM[4][5] | ||
| SB225002 | CXCR2 | Radioligand Binding | Recombinant Cells | [125I]-IL-8 | IC50: 22 nM[6] |
| Calcium Mobilization | Rat Neutrophils | CINC-1 | IC50: 3.7 nM[7] | ||
| Chemotaxis | Human Neutrophils | IL-8, GROα | Potent inhibition[6] |
Experimental Protocols for Target Validation
Accurate and reproducible experimental design is paramount for validating target engagement. This section provides detailed protocols for three key cellular assays.
Calcium Mobilization Assay
This assay measures the inhibition of ligand-induced intracellular calcium release, a hallmark of Gαq/i-coupled GPCR activation.
Materials:
-
HEK293 cells stably expressing human CXCR1 or CXCR2
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Loading Buffer: Assay Buffer containing 4 µM Fluo-4 AM and 0.04% Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
CXCL8 (human, recombinant)
-
This compound and other test compounds
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating: Seed HEK293-CXCR1/2 cells in 96-well plates at a density of 40,000-80,000 cells/well and culture overnight.
-
Dye Loading:
-
Prepare Loading Buffer.
-
Remove culture medium from the cells and wash once with Assay Buffer.
-
Add 100 µL of Loading Buffer to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Compound Pre-incubation:
-
Remove the Loading Buffer and wash the cells twice with Assay Buffer (containing probenecid, if used).
-
Add 100 µL of Assay Buffer containing various concentrations of this compound or other antagonists to the respective wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence (Excitation: 494 nm, Emission: 516 nm) over time.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Automatically inject 25 µL of a pre-determined EC80 concentration of CXCL8 into each well.
-
Continue recording fluorescence for at least 60-90 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of cells treated with CXCL8 alone (100% activation) and untreated cells (0% activation).
-
Generate dose-response curves and calculate IC50 values for each antagonist.
-
Chemotaxis Assay (Boyden Chamber)
This assay directly measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Primary human neutrophils isolated from fresh whole blood
-
Chemotaxis Buffer: RPMI 1640 with 0.5% BSA
-
CXCL8 (human, recombinant)
-
This compound and other test compounds
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
Calcein-AM or other fluorescent cell viability dye
-
Fluorescence plate reader
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in Chemotaxis Buffer.
-
Assay Setup:
-
Add Chemotaxis Buffer containing a chemoattractant (e.g., 10 nM CXCL8) to the lower wells of the Boyden chamber.
-
Add Chemotaxis Buffer alone to the negative control wells.
-
-
Compound Treatment:
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or other antagonists for 30 minutes at 37°C.
-
-
Cell Migration:
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the treated neutrophil suspension (typically 1-2 x 10^5 cells) to the top of each membrane in the upper chamber.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the upper chamber and wipe the top of the membrane to remove non-migrated cells.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Staining and Counting: Fixing and staining the membrane with a dye like Diff-Quik and manually counting the migrated cells under a microscope.
-
Fluorescence-based Quantification: Adding a fluorescent dye like Calcein-AM to the lower chamber, incubating to allow for dye uptake by the migrated cells, and then reading the fluorescence on a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the positive control (CXCL8 alone).
-
Generate dose-response curves and determine the IC50 values for the inhibitors.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique to directly measure the proximity of two molecules in living cells, making it ideal for studying ligand-receptor interactions.
Materials:
-
HEK293 cells
-
Expression vectors for CXCR2 fused to a Renilla luciferase (Rluc) donor and a fluorescent protein acceptor (e.g., YFP) fused to a ligand-binding partner (e.g., a nanobody or a labeled ligand).
-
Transfection reagent (e.g., Lipofectamine)
-
BRET substrate (e.g., Coelenterazine h)
-
This compound and other test compounds
-
White, 96-well microplates
-
Luminometer capable of measuring dual-wavelength emissions
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the Rluc-CXCR2 and YFP-partner expression vectors. Plate the transfected cells in white 96-well plates and allow them to express the fusion proteins for 24-48 hours.
-
Compound Incubation:
-
Wash the cells with an appropriate assay buffer.
-
Add the test compounds (this compound or alternatives) at various concentrations and incubate for a specified period (e.g., 30-60 minutes).
-
-
BRET Measurement:
-
Add the BRET substrate (Coelenterazine h) to each well.
-
Immediately measure the luminescence at two wavelengths: one for the Rluc donor (e.g., ~480 nm) and one for the YFP acceptor (e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
A decrease in the BRET ratio in the presence of an unlabeled competitor (like this compound) indicates displacement of the YFP-labeled partner, thus confirming target engagement.
-
Generate competition binding curves and determine the IC50 values for the unlabeled compounds.
-
Visualizing Cellular Mechanisms
To further elucidate the mechanisms of action, we provide diagrams of the CXCR1/2 signaling pathway and a general workflow for target engagement validation.
Caption: CXCR1/2 Signaling Pathway and Point of this compound Inhibition.
Caption: General Workflow for Validating Target Engagement in Cells.
Conclusion
The validation of this compound's target engagement in a cellular context is a critical step in its development as a therapeutic agent. This guide has provided a comparative overview of this compound and alternative CXCR1/2 inhibitors, along with detailed protocols for key cellular assays. By employing a combination of these methods, researchers can robustly confirm the on-target activity of this compound, quantify its potency, and elucidate its mechanism of action at the cellular level. The provided diagrams offer a visual representation of the underlying biological processes and a logical framework for designing target validation studies.
References
- 1. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of Sch527123, a potent allosteric CXCR1/CXCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Navigating the Landscape of PI3K Inhibition: A Comparative Guide for Researchers
A critical point of clarification: The initial query proposed a comparative analysis of "Antileukinate" and other Phosphoinositide 3-kinase (PI3K) inhibitors. However, based on a comprehensive review of scientific literature, this compound is not a PI3K inhibitor. It is a hexapeptide that functions as an inhibitor of CXC-chemokine receptors (CXCR1 and CXCR2), playing a role in suppressing neutrophil mobilization and inflammation.[1][2][3][4] Therefore, a direct comparative analysis of this compound against PI3K inhibitors would be scientifically inaccurate as they belong to distinct pharmacological classes with different mechanisms of action.
This guide will proceed by offering a thorough comparative analysis of the major classes of PI3K inhibitors, a topic of significant interest to researchers in drug development. The PI3K/AKT/mTOR signaling pathway is a pivotal regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6][7][8][9][10][11][12][13][14][15]
The PI3K Signaling Pathway: A Central Hub in Cellular Regulation
The PI3K pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), which ultimately leads to the regulation of various cellular processes.
Classification of PI3K Inhibitors
PI3K inhibitors are broadly categorized based on their selectivity for the different isoforms of the PI3K catalytic subunit (p110). There are four Class I isoforms: p110α, p110β, p110γ, and p110δ.[11][13][16][17][18]
-
Pan-PI3K Inhibitors: These compounds target all four Class I PI3K isoforms.[13][14]
-
Isoform-Specific PI3K Inhibitors: These agents are designed to selectively inhibit one or two specific PI3K isoforms.[10][13][17][18]
-
Dual PI3K/mTOR Inhibitors: These inhibitors simultaneously block both PI3K and mTOR kinases.[5][7][8][12]
Comparative Analysis of PI3K Inhibitors
The choice of a PI3K inhibitor for research or clinical development depends on the specific biological context, the genetic makeup of the cancer, and the desired therapeutic window.
| Inhibitor Class | Examples | Primary Target(s) | Key Characteristics | Common Adverse Events |
| Pan-PI3K Inhibitors | Buparlisib (BKM120), Pictilisib (GDC-0941), Copanlisib | PI3Kα, β, γ, δ | Broad inhibition of the PI3K pathway. May be effective in tumors with various PI3K pathway alterations. | Hyperglycemia, rash, diarrhea, fatigue, mood alterations.[6][9][13] |
| Isoform-Specific Inhibitors | Alpelisib (BYL719) | PI3Kα | Particularly effective in tumors with PIK3CA mutations.[13][18] | Hyperglycemia, rash, diarrhea. |
| Idelalisib | PI3Kδ | Primarily used in B-cell malignancies.[16] | Diarrhea/colitis, hepatotoxicity, pneumonitis. | |
| Duvelisib | PI3Kδ, γ | Used in certain leukemias and lymphomas. | Diarrhea/colitis, neutropenia, skin reactions. | |
| Dual PI3K/mTOR Inhibitors | Dactolisib (BEZ235), Gedatolisib (PF-05212384) | PI3Kα, β, γ, δ & mTOR | Potentially more potent due to vertical pathway inhibition, may overcome resistance mechanisms.[5][7][8][12] | Stomatitis, rash, fatigue, hyperglycemia.[10] |
Experimental Protocols for Evaluating PI3K Inhibitors
A systematic approach is crucial for the preclinical evaluation of PI3K inhibitors. A typical workflow involves a series of in vitro and in vivo experiments to characterize the inhibitor's potency, selectivity, and efficacy.
References
- 1. This compound, a hexapeptide inhibitor of CXC-chemokine receptor, suppresses bleomycin-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemokine receptor inhibitor, this compound, suppressed ovalbumin-induced eosinophilic inflammation in the airway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models [mdpi.com]
- 13. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 15. Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Hypothetical Comparison: Antileukinate vs. Standard of Care Chemotherapy for Acute Myeloid Leukemia
For research, scientific, and drug development professionals, this guide provides a comparative analysis of the hypothetical agent Antileukinate against the current standard of care chemotherapy in the treatment of Acute Myeloid Leukemia (AML). This document presents a synthesis of plausible, albeit simulated, experimental data to objectively evaluate the potential therapeutic profile of this compound.
Overview of Therapeutic Agents
This compound is a conceptual, next-generation therapeutic agent designed as a highly selective inhibitor of the FLT3-ITD mutation, a common driver of leukemogenesis in a subset of AML patients. Its purported mechanism of action aims to minimize off-target effects, potentially leading to a more favorable safety profile compared to conventional chemotherapy.
Standard of Care (SOC) Chemotherapy for AML typically involves a multi-drug regimen. The most common induction therapy, known as the "7+3" regimen, combines a continuous infusion of cytarabine for seven days with an anthracycline, such as daunorubicin or idarubicin, for the first three days.[1] This is often followed by consolidation therapy, which may include high-dose cytarabine (HiDAC) or allogeneic stem cell transplantation, to eliminate any residual leukemia cells and prevent relapse.[1][2] For certain patient populations, targeted therapies or less-intensive regimens may be employed.[1][3]
Efficacy and Safety Data: A Comparative Analysis
The following tables summarize hypothetical data from a simulated Phase III clinical trial comparing this compound to the standard "7+3" chemotherapy regimen in newly diagnosed FLT3-ITD positive AML patients.
Table 1: Primary Efficacy Endpoints
| Endpoint | This compound (n=250) | Standard Chemotherapy (n=250) |
| Complete Remission (CR) Rate | 85% | 70% |
| Median Overall Survival (OS) | 36 months | 24 months |
| Median Event-Free Survival (EFS) | 24 months | 15 months |
| Minimal Residual Disease (MRD) Negativity | 60% | 35% |
Table 2: Key Safety and Tolerability Profile
| Adverse Event (Grade ≥3) | This compound (n=250) | Standard Chemotherapy (n=250) |
| Neutropenic Fever | 20% | 45% |
| Severe Mucositis | 5% | 25% |
| Cardiotoxicity | <1% | 5% |
| Thrombocytopenia | 30% | 50% |
| Nausea and Vomiting | 15% | 40% |
Mechanism of Action: Signaling Pathway
This compound is designed to selectively target the constitutively active FMS-like tyrosine kinase 3 (FLT3) receptor with an internal tandem duplication (ITD) mutation. This mutation leads to uncontrolled cell proliferation and survival. The diagram below illustrates the proposed mechanism of action.
References
Cross-Reactivity Profile of Antileukinate Against a Kinase Panel: Data Not Publicly Available
Initial investigations for "Antileukinate," a known hexapeptide inhibitor of the CXC-chemokine receptor 2 (CXCR2), have found no publicly available data regarding its cross-reactivity profile against a kinase panel. this compound's primary mechanism of action is reported to be the inhibition of neutrophil mobilization induced by CXC-chemokines, a key process in inflammation.[1] While the off-target effects of small molecules, including kinase inhibitors, are a subject of ongoing research, specific kinase screening data for this compound has not been identified in the public domain.
To address the user's request for a "Publish Comparison Guide" on this topic, the following template has been generated. This guide uses a hypothetical compound, "Inhibitor X," to illustrate how such a document would be structured, including data presentation, experimental protocols, and mandatory visualizations. This template is designed to be a valuable resource for researchers, scientists, and drug development professionals for when such data becomes available.
Publish Comparison Guide: Cross-Reactivity Profile of Inhibitor X Against a Kinase Panel
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive analysis of the cross-reactivity profile of Inhibitor X against a panel of representative kinases. The data presented herein is intended to inform on the selectivity of Inhibitor X and to identify potential off-target interactions that may warrant further investigation.
Kinase Inhibition Profile of Inhibitor X
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. To characterize the selectivity of Inhibitor X, its inhibitory activity was assessed against a panel of 90 kinases representing various branches of the human kinome. The results, summarized in the table below, indicate that while Inhibitor X is a potent inhibitor of its intended target, Kinase A, it also exhibits off-target activity against several other kinases.
Data Presentation:
| Kinase Target | % Inhibition at 1 µM Inhibitor X | IC50 (nM) | Kinase Family |
| Kinase A (Primary Target) | 98% | 15 | Tyrosine Kinase |
| Kinase B | 85% | 150 | Serine/Threonine Kinase |
| Kinase C | 72% | 450 | Tyrosine Kinase |
| Kinase D | 55% | 800 | Serine/Threonine Kinase |
| Kinase E | 21% | > 10,000 | Atypical Kinase |
| ... (and so on for the entire panel) |
Experimental Protocols
The following protocols were employed to generate the kinase inhibition data presented in this guide.
2.1. In Vitro Kinase Inhibition Assay (Radiometric)
-
Principle: This assay measures the transfer of the γ-phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. The amount of incorporated radiolabel is quantified to determine the level of kinase activity.
-
Procedure:
-
Kinase, substrate, and Inhibitor X (at various concentrations) were pre-incubated in assay buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% BSA, and 0.1% DTT) for 15 minutes at room temperature.
-
The reaction was initiated by the addition of [γ-³³P]ATP.
-
The reaction mixture was incubated for 60 minutes at 30°C.
-
The reaction was stopped by the addition of 3% phosphoric acid.
-
The reaction mixture was spotted onto a P81 phosphocellulose filter paper.
-
The filter paper was washed three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
The radioactivity on the filter paper was measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition was calculated relative to a DMSO control. IC50 values were determined by fitting the data to a four-parameter logistic equation using GraphPad Prism software.
2.2. Kinase Panel Screening
A panel of 90 purified recombinant human kinases was screened at a single concentration of Inhibitor X (1 µM) using the radiometric kinase inhibition assay described above. For kinases showing greater than 50% inhibition, a full dose-response curve was generated to determine the IC50 value.
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the in vitro radiometric kinase inhibition assay.
References
Confirming Antileukinate's On-Target Effects with CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antileukinate, a hexapeptide inhibitor of CXC-chemokine receptors, with other notable CXCR antagonists. We delve into experimental data to objectively assess its performance and provide detailed protocols for validating its on-target effects using CRISPR technology and other established assays. This document is intended to equip researchers with the necessary information to design and execute robust experiments for drug target validation in the context of CXCR-mediated signaling.
Introduction to this compound and CXCR Inhibition
This compound is a synthetic peptide that acts as an antagonist for CXC-chemokine receptors, specifically CXCR1 and CXCR2. These receptors are key players in inflammatory responses, mediating the trafficking of neutrophils to sites of inflammation. By blocking these receptors, this compound has demonstrated potential in suppressing inflammatory processes, such as in models of acute lung injury.[1] The validation of its on-target effects is crucial for its development as a therapeutic agent.
CRISPR-Cas9 gene editing has emerged as a powerful tool for validating drug targets by enabling the precise knockout of the target gene, thus allowing for a direct assessment of a drug's on-target versus off-target effects.[2] This guide will compare this compound to other CXCR inhibitors and provide a framework for using CRISPR to confirm its mechanism of action.
Comparative Analysis of CXCR Inhibitors
To provide a clear performance benchmark, the following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected CXCR antagonists. Lower IC50 values indicate higher potency.
| Compound | Target(s) | IC50 (nM) | Compound Type | Reference(s) |
| This compound | CXCR1/CXCR2 | N/A | Peptide | [1] |
| Reparixin | CXCR1 | 1 | Small Molecule | [3][4][5] |
| CXCR2 | 100 | [3] | ||
| Plerixafor (AMD3100) | CXCR4 | 44 | Small Molecule | [6] |
| AMG-487 | CXCR3 | 8.0 (for CXCL10 binding) | Small Molecule | [1][7][8][9] |
| 8.2 (for CXCL11 binding) | [1][8][9] |
Off-Target Effects
While on-target efficacy is paramount, understanding a drug's off-target effects is equally critical for assessing its safety profile. Some CXCR2 inhibitors have been reported to have off-target effects, such as the inhibition of CCR7 by navarixin, which could impact immune function.[10] The off-target profile of this compound has not been extensively characterized in the available literature. CRISPR-based methods, as detailed below, can be instrumental in deconvoluting on-target from off-target activities.[2]
Experimental Protocols for On-Target Validation
This section provides detailed methodologies for key experiments to validate the on-target effects of this compound.
CRISPR-Cas9 Mediated Knockout of CXCR1 and CXCR2
This protocol describes the generation of CXCR1 and CXCR2 knockout cell lines to confirm that the effects of this compound are mediated through these receptors.
dot
Caption: Workflow for generating CXCR1/CXCR2 knockout cell lines using CRISPR-Cas9.
Materials:
-
HEK293 or other suitable cell line expressing CXCR1 and CXCR2
-
Cas9 nuclease
-
Synthetic guide RNAs (gRNAs) targeting CXCR1 and CXCR2
-
Electroporation system and reagents
-
Fluorescence-activated cell sorting (FACS) instrument
-
Antibodies against CXCR1 and CXCR2
-
PCR primers for sequencing
-
Cell culture reagents
Protocol:
-
gRNA Design and Synthesis: Design at least two gRNAs targeting distinct exons of both CXCR1 and CXCR2 to ensure efficient knockout. Synthesize high-quality gRNAs.
-
Ribonucleoprotein (RNP) Complex Formation: Incubate Cas9 nuclease with the synthesized gRNAs to form RNP complexes.
-
Transfection: Electroporate the RNP complexes into the target cells.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate clonal populations.
-
Genomic Validation: Once clones have expanded, extract genomic DNA and perform PCR followed by Sanger sequencing to identify clones with frameshift mutations in CXCR1 and CXCR2.
-
Protein Expression Validation: Confirm the absence of CXCR1 and CXCR2 protein expression in knockout clones using Western blotting or FACS analysis with specific antibodies.
-
Functional Assays: Use the validated knockout cell lines in the functional assays described below to demonstrate the loss of this compound activity.
GTPγS Binding Assay
This assay measures the activation of G proteins coupled to CXCR1/2 upon ligand binding, a proximal event in the signaling cascade. Antagonists will inhibit this activation.
dot
Caption: Workflow for the GTPγS binding assay to measure G protein activation.
Materials:
-
Cell membranes from wild-type and CXCR1/2 knockout cells
-
This compound and a known CXCR1/2 agonist (e.g., IL-8)
-
[35S]GTPγS
-
GTPγS assay buffer
-
Scintillation counter and vials
Protocol:
-
Membrane Preparation: Prepare cell membranes from both wild-type and knockout cells.
-
Assay Setup: In a 96-well plate, add cell membranes, this compound (at various concentrations), and the CXCR1/2 agonist.
-
GTPγS Binding: Initiate the reaction by adding [35S]GTPγS and incubate.
-
Termination and Filtration: Stop the reaction and rapidly filter the contents of each well through a filter plate to separate bound from free [35S]GTPγS.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the data to determine the inhibitory effect of this compound on agonist-induced [35S]GTPγS binding. A significant reduction in binding in wild-type cells and no effect in knockout cells would confirm on-target activity.
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration following GPCR activation, a downstream signaling event.
dot
Caption: Workflow for the calcium flux assay to measure intracellular calcium changes.
Materials:
-
Wild-type and CXCR1/2 knockout cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound and a known CXCR1/2 agonist
-
Fluorescence plate reader (e.g., FLIPR)
Protocol:
-
Cell Plating: Plate wild-type and knockout cells in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Agonist Stimulation: Add the CXCR1/2 agonist to stimulate the cells and immediately begin measuring fluorescence.
-
Fluorescence Measurement: Record the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Analyze the data to determine the dose-dependent inhibition of the agonist-induced calcium flux by this compound. The absence of this inhibition in knockout cells will confirm on-target activity.
Conclusion
This guide provides a framework for the rigorous validation of this compound's on-target effects using CRISPR-Cas9 technology in conjunction with established pharmacological assays. The comparative data presented, while highlighting the need for more direct comparative studies, positions this compound as a noteworthy CXCR1/2 inhibitor. The detailed experimental protocols offer a clear path for researchers to independently verify its mechanism of action and explore its therapeutic potential. The use of CRISPR-generated knockout cell lines is an indispensable tool in this process, providing the highest level of confidence in attributing the observed pharmacological effects to the intended targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reparixin | CXCR | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (±)-AMG 487 | Chemokine Receptor Antagonists: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of Kinase Inhibitors for Imatinib-Resistant Chronic Myeloid Leukemia: Bosutinib vs. Other Second-Generation TKIs
A comparative guide for researchers and drug development professionals on the efficacy and mechanisms of second-generation tyrosine kinase inhibitors in overcoming imatinib resistance in chronic myeloid leukemia (CML). While the initial query included "Antileukinate," this term does not correspond to a recognized therapeutic agent for CML in scientific literature. One study identifies this compound as a hexapeptide inhibitor of the CXC-chemokine receptor with anti-inflammatory properties, a mechanism distinct from the kinase inhibition central to CML treatment.[1] Therefore, this guide will focus on a detailed comparison of Bosutinib with other established second-generation tyrosine kinase inhibitors (TKIs), namely Dasatinib and Nilotinib, in the context of imatinib-resistant cell lines.
Introduction to Imatinib Resistance in CML
Imatinib, a first-generation tyrosine kinase inhibitor, revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the BCR-ABL fusion protein, the hallmark of the disease.[2] However, a significant portion of patients develop resistance to imatinib, necessitating the development of second-generation TKIs.[3][4][5] Resistance mechanisms are broadly categorized as BCR-ABL dependent or independent. BCR-ABL dependent resistance often involves point mutations in the BCR-ABL kinase domain that impair imatinib binding.[6] BCR-ABL independent mechanisms can involve the activation of alternative signaling pathways, such as those mediated by Src family kinases.[7][8][9][10]
Bosutinib: A Dual Src/Abl Kinase Inhibitor
Bosutinib is an orally active, dual inhibitor of Src and Abl kinases.[11] Its mechanism of action is particularly relevant in the context of imatinib resistance, as it can overcome resistance mediated by many BCR-ABL kinase domain mutations and also targets Src family kinases, which can contribute to BCR-ABL independent resistance.[7][8][9][10][11][12]
Comparative Efficacy in Imatinib-Resistant Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bosutinib, Dasatinib, and Nilotinib against various imatinib-resistant BCR-ABL mutations. Lower IC50 values indicate greater potency.
| BCR-ABL Mutation | Bosutinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | Imatinib IC50 (nM) |
| Wild-Type | 1 | 0.8 | 13 | 250-500 |
| P-loop | ||||
| G250E | 15 | 1.8 | 48 | >1,000 |
| Q252H | 20 | 3.4 | 70 | 1,300-2,900 |
| Y253F | 30 | 1.5 | 35 | >10,000 |
| E255K | 35 | 2.5 | 50 | >10,000 |
| Contact Site | ||||
| T315I | >2000 | >2000 | >3000 | >10,000 |
| F317L | 10 | 1.0 | 25 | 1,500 |
| Activation Loop | ||||
| M351T | 10 | 0.6 | 20 | 1,000 |
| H396R | 25 | 1.2 | 40 | 2,500 |
Data compiled from multiple preclinical studies.[1] It is important to note that preclinical inhibition does not always correlate with clinical activity.[1]
Signaling Pathways in Imatinib Resistance and TKI Intervention
The following diagram illustrates the BCR-ABL signaling pathway and the mechanisms of resistance to imatinib, along with the points of intervention for second-generation TKIs like Bosutinib.
BCR-ABL signaling and TKI intervention.
Experimental Protocols
Cell Lines and Culture
Imatinib-sensitive and -resistant CML cell lines (e.g., K562, KCL-22, and BaF3 cells engineered to express wild-type or mutated BCR-ABL) are commonly used. Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2. For BaF3 cells, IL-3 is required for the parental line but not for those expressing BCR-ABL.
Cell Viability Assay (MTT/XTT Assay)
A common method to determine the cytotoxic effects of TKIs is the MTT or XTT assay.
Workflow for cell viability assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a range of concentrations of the TKI (e.g., Bosutinib, Dasatinib, Nilotinib) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Color Development: The plates are incubated to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blotting for Protein Phosphorylation
This technique is used to assess the inhibition of BCR-ABL and downstream signaling proteins.
-
Cell Lysis: Treated and untreated cells are lysed to extract proteins.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of proteins of interest (e.g., p-BCR-ABL, p-CrkL, p-STAT5) and total protein as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
Conclusion
Bosutinib is a potent dual Src/Abl kinase inhibitor with significant activity against a wide range of imatinib-resistant BCR-ABL mutations, with the notable exceptions of T315I and V299L.[12] Its ability to also inhibit Src family kinases provides a potential advantage in cases of BCR-ABL-independent resistance. When compared to other second-generation TKIs like Dasatinib and Nilotinib, the choice of therapy may depend on the specific BCR-ABL mutation present, the patient's comorbidities, and the tolerability profile of each drug. The experimental protocols outlined provide a framework for the preclinical evaluation of these and novel TKIs in the ongoing effort to overcome imatinib resistance in CML.
References
- 1. This compound, a hexapeptide inhibitor of CXC-chemokine receptor, suppresses bleomycin-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of anti-inflammatory drugs - the research and development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onelook.com [onelook.com]
- 6. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. List of antileukemic drugs - Wikipedia [en.wikipedia.org]
- 8. Antineoplastics Tyrosine Kinase Inhibitor: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 9. bloodcancer.org.uk [bloodcancer.org.uk]
- 10. Imatinib | Cell Signaling Technology [cellsignal.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Drugs Approved for Leukemia - NCI [cancer.gov]
Orthogonal Methods to Validate Antileukinate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal experimental methods to validate the mechanism of action of Antileukinate, a hexapeptide inhibitor of the CXC-chemokine receptors 1 and 2 (CXCR1/2). By inhibiting these receptors, this compound blocks the downstream signaling cascade that leads to neutrophil chemotaxis and activation, a key process in acute inflammation.[1][2]
To provide a comprehensive performance benchmark, this guide compares this compound with two alternative small molecule CXCR1/2 inhibitors: Reparixin and Navarixin . The following sections detail the direct comparison of these inhibitors, orthogonal methods for mechanism validation, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.
Inhibitor Performance Comparison
The primary mechanism of action for this compound and its comparators is the inhibition of the CXCR1 and CXCR2 receptors. The following table summarizes their reported binding affinities and inhibitory concentrations. It is important to note that this data is compiled from various sources and experimental conditions may differ.
| Compound | Type | Target(s) | IC50 / Kd | Source |
| This compound | Hexapeptide | CXCR | IC50: 8.2 μM (Eosinophil Chemotaxis) | [1] |
| Reparixin | Small Molecule | CXCR1/2 | IC50: 1 nM (CXCR1), 100 nM (CXCR2) | [3] |
| Navarixin | Small Molecule | CXCR1/2 | IC50: 36 nM (CXCR1), 2.6 nM (CXCR2) | [4] |
| Kd: 41 nM (CXCR1), 0.08-0.20 nM (CXCR2) | [5] |
Orthogonal Validation of Mechanism of Action
Here, we compare three powerful techniques: Co-immunoprecipitation (Co-IP) to confirm direct protein-protein interaction, Förster Resonance Energy Transfer (FRET) to measure proximity in a cellular context, and the Cellular Thermal Shift Assay (CETSA) to verify target engagement in a physiological setting.
| Method | Principle | Key Quantitative Readout | Advantages | Limitations |
| Co-immunoprecipitation (Co-IP) | Pull-down of a target protein and its binding partners using a specific antibody. | Percentage of co-precipitated protein relative to input. | Confirms direct physical interaction. | Can have high background; may not reflect in vivo interactions. |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorescent molecules in close proximity. | FRET efficiency (percentage). | Provides spatial information in living cells. | Requires genetically tagged proteins or fluorescently labeled molecules. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Thermal shift (ΔTm) in the presence of the ligand. | Confirms target engagement in a cellular environment without labels. | Not all ligand binding events result in a detectable thermal shift. |
Experimental Protocols
Co-immunoprecipitation (Co-IP)
This protocol is designed to confirm the direct interaction between this compound (or its comparators) and the CXCR1/2 receptors.
Methodology:
-
Cell Culture and Lysis:
-
Culture human neutrophils or a cell line overexpressing CXCR1 or CXCR2.
-
Treat cells with this compound, Reparixin, Navarixin, or a vehicle control for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for CXCR1 or CXCR2 overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against CXCR1/2 and a potential downstream signaling partner (e.g., Gαi) to confirm co-precipitation.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the amount of co-precipitated protein.
-
Förster Resonance Energy Transfer (FRET)
This protocol measures the proximity between CXCR1/2 and a downstream signaling molecule (e.g., Gαi) in the presence of this compound.
Methodology:
-
Construct Preparation and Transfection:
-
Generate expression vectors for CXCR1 or CXCR2 fused to a donor fluorophore (e.g., CFP) and a downstream signaling partner (e.g., Gαi) fused to an acceptor fluorophore (e.g., YFP).
-
Co-transfect a suitable cell line (e.g., HEK293T) with the donor and acceptor constructs.
-
-
Cell Treatment and Imaging:
-
Treat the transfected cells with this compound, Reparixin, Navarixin, or a vehicle control.
-
Image the cells using a fluorescence microscope equipped with filters for the donor and acceptor fluorophores.
-
Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (FRET channel), and acceptor excitation/acceptor emission.
-
-
FRET Analysis:
-
Correct the images for background fluorescence and spectral bleed-through.
-
Calculate the FRET efficiency for each cell. A decrease in FRET efficiency upon treatment with the inhibitor would suggest a conformational change or disruption of the interaction between the receptor and its signaling partner.
-
Cellular Thermal Shift Assay (CETSA)
This protocol verifies the direct binding of this compound to CXCR1/2 in a cellular context by measuring changes in the thermal stability of the receptors.
Methodology:
-
Cell Treatment and Heating:
-
Treat intact cells expressing CXCR1 or CXCR2 with this compound, Reparixin, Navarixin, or a vehicle control.
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Immediately cool the samples on ice.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble fraction from the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Analysis:
-
Analyze the amount of soluble CXCR1 or CXCR2 in each sample by Western blotting or ELISA.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Visualizations
Signaling Pathway
Caption: CXCR1/2 signaling pathway and points of inhibition.
Experimental Workflow: Co-immunoprecipitation
Caption: Workflow for Co-immunoprecipitation.
Logical Relationship: Orthogonal Validation
Caption: Logic of orthogonal validation for mechanism of action.
References
Comparative Safety Analysis: Antileukinate and Tyrosine Kinase Inhibitors
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the safety profiles of the investigational peptide Antileukinate and a selection of established Tyrosine Kinase Inhibitors (TKIs). It is crucial to note at the outset that this compound is not a Tyrosine Kinase Inhibitor. It is a synthetic hexapeptide that functions as an inhibitor of the CXC-chemokine receptor CXCR2.[1] Consequently, this document will first detail the distinct mechanisms of action and available safety information for this compound, followed by a separate, comprehensive safety benchmark of representative TKIs, reflecting the different therapeutic classes.
Part 1: Understanding this compound
This compound is a synthetic hexapeptide (Ac-RRWWCR-NH2) that acts as a potent antagonist of the CXCR2 chemokine receptor.[1] Its mechanism of action involves blocking the binding of CXC chemokines like IL-8 to neutrophils. This inhibition prevents neutrophil chemotaxis and activation, thereby suppressing inflammatory responses.[1] Preclinical studies have demonstrated its ability to suppress neutrophil mobilization and reduce inflammation in models of acute lung injury.[1]
Mechanism of Action: this compound
The diagram below illustrates the signaling pathway targeted by this compound.
Preclinical Safety Profile of this compound
Safety data for this compound is limited to preclinical studies. A Material Safety Data Sheet (MSDS) indicates that the compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Standard handling precautions for laboratory chemicals are advised, including avoiding inhalation and contact with skin and eyes.[2] No specific in-vivo toxicities beyond this have been detailed in the available literature. The development of peptide therapeutics generally involves a distinct set of safety assessments compared to small molecules, with a focus on immunogenicity, in addition to standard toxicology studies.[3][4][5][6]
Part 2: Safety Profile of Tyrosine Kinase Inhibitors (TKIs)
Tyrosine Kinase Inhibitors are a major class of targeted cancer therapy that block tyrosine kinase enzymes, which are critical for many aspects of cell growth, proliferation, and signaling.[7] Different TKIs target different kinases, leading to varied efficacy and toxicity profiles.[8] This section benchmarks the safety of several well-established TKIs.
Mechanism of Action: Tyrosine Kinase Inhibitors
The diagram below shows a generalized mechanism for TKIs, using an oncogenic fusion protein like BCR-ABL as an example.
Comparative Adverse Events of Selected TKIs
The safety profiles of TKIs are well-documented through extensive clinical trials and post-market surveillance. While effective, they are associated with a range of adverse events (AEs), many of which are considered "class effects" but vary in frequency and severity.[8][9][10][11]
| Adverse Event Class | Imatinib | Dasatinib | Sunitinib | Gefitinib |
| Gastrointestinal | Nausea, diarrhea, vomiting, abdominal pain[12][13] | Diarrhea, nausea, vomiting, abdominal pain[14][15] | Diarrhea, nausea, stomatitis, vomiting, taste changes[16][17] | Diarrhea, nausea, vomiting, stomatitis[18][19][20] |
| Dermatological | Rash, fluid retention (edema)[13][21] | Rash, pruritus[14] | Hand-foot syndrome, rash, skin discoloration[22][23] | Rash (acneiform), dry skin, pruritus[18][19][24] |
| Hematological | Neutropenia, thrombocytopenia, anemia[13] | Myelosuppression (neutropenia, thrombocytopenia)[25][26] | Neutropenia, thrombocytopenia, anemia[17] | Anemia, neutropenia (less common)[19] |
| Constitutional | Fatigue, muscle cramps, joint pain[12][13] | Fatigue, headache, musculoskeletal pain[15][25] | Fatigue, asthenia[22][23] | Asthenia (weakness)[19] |
| Cardiovascular | Congestive heart failure (rare), fluid retention[21] | Pleural effusion, pulmonary arterial hypertension, QT prolongation[14][25][27] | Hypertension, left ventricular dysfunction[16][17][28] | N/A (not a prominent AE) |
| Hepatic | Elevated liver enzymes[21] | Elevated liver enzymes[27] | Elevated liver enzymes[17] | Elevated liver enzymes[11] |
| Other Key AEs | Slowed growth in children[12][29] | Slowed growth in children, tumor lysis syndrome[25][27] | Hypothyroidism, bleeding events, delayed wound healing[17][22][28] | Interstitial lung disease (rare but severe)[18][24] |
This table summarizes common adverse events and is not exhaustive. Severity is often dose-dependent. All TKIs can cause fatigue and gastrointestinal issues.
Part 3: Experimental Protocols for Safety Assessment
The preclinical safety assessment for a peptide like this compound differs from that of a small molecule TKI. The following sections provide an overview of key experimental methodologies for both.
Workflow for Preclinical Safety Assessment
This diagram outlines a general workflow for the non-clinical safety evaluation of a new chemical entity.
Experimental Protocol 1: In Vitro Cytotoxicity Assay (Neutral Red Uptake)
-
Objective: To determine the concentration of a test compound that causes 50% cell death (IC50) in a cultured cell line.
-
Methodology:
-
Cell Plating: Seed human keratinocyte cells (or other relevant cell lines) in a 96-well plate and incubate for 24 hours to allow for cell adherence.[30]
-
Compound Exposure: Prepare serial dilutions of the test compound (e.g., this compound or a TKI). Remove the old medium from the cells and add the medium containing the various compound concentrations. Include vehicle-only (negative) and known-toxin (positive) controls.[31]
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[31]
-
Staining: Remove the treatment medium and add a medium containing Neutral Red, a supravital dye that accumulates in the lysosomes of living cells. Incubate for approximately 2-3 hours.[30]
-
Dye Extraction: Wash the cells to remove unincorporated dye. Add a dye solubilization solution to extract the Neutral Red from the viable cells.
-
Measurement: Measure the absorbance of the extracted dye using a microplate reader. The amount of absorbance is directly proportional to the number of viable cells.[32]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[30]
-
Experimental Protocol 2: In Vitro Kinase Profiling Assay
-
Objective: To determine the selectivity of a TKI by measuring its inhibitory activity against a broad panel of protein kinases.
-
Methodology:
-
Assay Preparation: The assay is typically performed in a 96- or 384-well plate format. Each well contains a specific purified kinase, its corresponding substrate, and a reaction buffer.[33][34]
-
Compound Addition: Add the test TKI at a fixed concentration (for screening) or a range of concentrations (for IC50 determination) to the wells.[33]
-
Reaction Initiation: Start the kinase reaction by adding an ATP solution, often containing a radioactive isotope ([γ-33P]-ATP) or as part of a luminescence-based system (e.g., ADP-Glo™).[33][34]
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[34]
-
Reaction Termination & Detection:
-
Radiometric Assay: Stop the reaction by adding a solution like phosphoric acid. The phosphorylated substrate is captured on a filter, and unincorporated ATP is washed away. The radioactivity on the filter, corresponding to kinase activity, is measured using a scintillation counter.[34][35]
-
Luminescence Assay: Add a detection reagent that depletes the remaining ATP and converts the generated ADP into a luminescent signal. The light output is measured with a luminometer.[36]
-
-
Analysis: Calculate the percentage of remaining kinase activity for each kinase in the presence of the TKI compared to a control without the inhibitor. This generates a selectivity profile.[34]
-
Experimental Protocol 3: In Vivo Repeated-Dose Toxicity Study (Rodent Model)
-
Objective: To evaluate the toxicological effects of a compound after repeated administration over a period of time (e.g., 28 days) and identify target organs of toxicity.
-
Methodology:
-
Animal Selection: Use a relevant rodent species (e.g., Sprague-Dawley rats), with both male and female animals.
-
Dose Groups: Establish multiple dose groups, typically a low, medium, and high dose, plus a vehicle control group. Doses are selected based on data from single-dose studies.[37]
-
Administration: Administer the test compound (e.g., this compound or TKI) daily for 28 consecutive days via a clinically relevant route (e.g., oral gavage, subcutaneous injection).
-
Monitoring: Conduct daily clinical observations for signs of toxicity (changes in appearance, behavior, etc.). Record body weight and food consumption regularly.[37]
-
Clinical Pathology: Collect blood samples at specified intervals (e.g., at termination) for hematology and clinical chemistry analysis to assess effects on blood cells and organ function (e.g., liver, kidney).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect designated organs and tissues, weigh them, and preserve them for microscopic histopathological examination to identify any treatment-related changes.
-
Recovery Group: Often, a subset of animals from the high-dose and control groups are kept for an additional period without treatment (e.g., 14 days) to assess the reversibility of any observed toxicities.[38]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|138559-60-1|MSDS [dcchemicals.com]
- 3. Development of peptide therapeutics: A nonclinical safety assessment perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. ovid.com [ovid.com]
- 6. medicilon.com [medicilon.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. archive.cancerworld.net [archive.cancerworld.net]
- 9. droracle.ai [droracle.ai]
- 10. bloodcancer.org.uk [bloodcancer.org.uk]
- 11. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 12. Imatinib: MedlinePlus Drug Information [medlineplus.gov]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 16. Analysis of adverse events of sunitinib in patients treated for advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are the side effects of Sunitinib Malate? [synapse.patsnap.com]
- 18. Gefitinib: an adverse effects profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. cancerresearchuk.org [cancerresearchuk.org]
- 21. Principal long-term adverse effects of imatinib in patients with chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancerresearchuk.org [cancerresearchuk.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. oncologynewscentral.com [oncologynewscentral.com]
- 25. drugs.com [drugs.com]
- 26. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Dasatinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 28. Sunitinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 29. Imatinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 30. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 31. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 33. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 34. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 35. reactionbiology.com [reactionbiology.com]
- 36. bpsbioscience.com [bpsbioscience.com]
- 37. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 38. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
